Mechanistic Profiling of DV-7028: In Vitro Dynamics of a Selective 5-HT2A Receptor Antagonist
Executive Summary DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate) is a highly potent and selective 5-hydroxytryptamine 2A (5-HT2A) recept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate) is a highly potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. In the context of cardiovascular and hematological drug development, understanding the precise in vitro mechanism of action of DV-7028 is critical for evaluating its potential to mitigate serotonin-driven pathologies, such as arterial thrombosis and pulmonary hypertension. This technical guide synthesizes the molecular binding dynamics, quantitative in vitro pharmacodynamics, and the self-validating experimental protocols required to profile DV-7028.
Molecular Mechanism of Action: The 5-HT2A Signaling Axis
Serotonin (5-HT) regulates vascular tone and platelet aggregation primarily through the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers intracellular calcium (Ca2+) release from the endoplasmic reticulum, driving smooth muscle contraction and platelet degranulation.
DV-7028 acts as a competitive antagonist at the 5-HT2A receptor [1]. By occupying the orthosteric binding site, DV-7028 prevents 5-HT from inducing the conformational changes necessary for Gq/11 coupling. Because it is a competitive antagonist, its inhibitory effects can be surmounted by high concentrations of the agonist, a dynamic that is experimentally quantifiable via Schild plot analysis.
5-HT2A Receptor signaling pathway and competitive inhibition by DV-7028.
In Vitro Pharmacodynamics & Quantitative Profiling
The in vitro efficacy of DV-7028 is characterized by its ability to neutralize serotonin-induced hyperreactivity in isolated tissues and cellular suspensions.
Vascular Smooth Muscle Reactivity: In the isolated perfused rat tail artery, DV-7028 causes a concentration-dependent, parallel rightward shift of the serotonin concentration-response curve. This shift, occurring without a depression of the maximum response (Emax), confirms reversible competitive antagonism. The calculated pA2 value is 7.92 (slope 0.94) [1]. Furthermore, in isolated pulmonary artery segments from monocrotaline (MCT)-treated rats, hyperreactivity to serotonin is significantly attenuated by 10^-7 M DV-7028 [3].
Platelet Aggregation and Secretion: Serotonin alone is a weak platelet agonist but acts as a potent amplifier of aggregation induced by primary agonists like ADP. DV-7028 diminishes serotonin-enhanced platelet aggregation in the presence of a sensitizing (submaximal) amount of ADP. Crucially, DV-7028 does not modify aggregation induced by ADP alone, confirming its strict selectivity for the 5-HT2A pathway over P2Y1/P2Y12 receptors [2]. It also dose-dependently inhibits collagen-induced 3H-serotonin secretion from washed platelets without affecting baseline serotonin reuptake mechanisms [2].
Quantitative Data Summary
Pharmacological Parameter
Experimental Model
Value
Mechanistic Significance
IC50
Isolated perfused rat hindlegs
0.032 ± 0.004 µM
High potency in inhibiting 5-HT-induced peripheral pressor effects.
pA2
Isolated perfused rat tail artery
7.92 (slope 0.94)
A slope near 1.0 indicates pure competitive antagonism at the 5-HT2A receptor.
Effective Concentration
Isolated pulmonary artery (MCT-rats)
10^-7 M
Reverses pathological vascular hyperreactivity in pulmonary hypertension.
To ensure scientific rigor and reproducibility, the following protocols detail the in vitro validation of DV-7028's mechanism. These workflows are designed to isolate specific variables, ensuring that observed effects are causally linked to 5-HT2A antagonism.
Causality & Rationale: The rat tail artery is highly enriched in 5-HT2A receptors and serves as a gold-standard model for evaluating peripheral vasoconstriction. Perfusing the isolated tissue removes systemic neurohumoral variables (e.g., baroreceptor reflexes), allowing for the direct construction of a concentration-response curve and the calculation of antagonist affinity (pA2).
Tissue Preparation: Euthanize the subject and rapidly excise the ventral tail artery. Clean the artery of surrounding connective tissue in oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at 37°C.
Cannulation & Perfusion: Cannulate the proximal end of the artery and perfuse with Krebs solution at a constant flow rate (e.g., 2.0 mL/min). Monitor perfusion pressure via a pressure transducer.
Equilibration: Allow the tissue to equilibrate for 60 minutes, adjusting baseline pressure to approximately 40-50 mmHg.
Baseline Agonist Curve: Inject cumulative concentrations of serotonin (10^-9 to 10^-4 M) to establish a baseline concentration-response curve. Wash out the agonist until baseline pressure is restored.
Antagonist Incubation: Perfuse the artery with a fixed concentration of DV-7028 (e.g., 10^-8 M) for 30 minutes.
Shifted Agonist Curve: Repeat the cumulative serotonin injections in the continuous presence of DV-7028.
Data Analysis: Repeat steps 5-6 with increasing concentrations of DV-7028. Plot the log(dose ratio - 1) against the negative log of the antagonist concentration to generate a Schild plot. The x-intercept yields the pA2 value.
Protocol B: In Vitro Platelet Aggregation & Secretion Assay
Causality & Rationale: Because serotonin is a weak primary agonist, testing DV-7028 against serotonin alone yields poor signal-to-noise ratios. By using a submaximal concentration of ADP, the baseline aggregation is kept low, allowing the synergistic amplification by serotonin to be clearly measured. DV-7028's ability to block this specific amplification—without affecting ADP-only aggregation—proves its target selectivity.
PRP Preparation: Collect whole blood into sodium citrate (3.2%). Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).
Baseline Calibration: Transfer 250 µL of PRP into a Light Transmission Aggregometer (LTA) cuvette. Set the baseline light transmission using Platelet-Poor Plasma (PPP) as the 100% aggregation reference.
Antagonist Pre-incubation: Add DV-7028 (concentration gradient from 10^-9 to 10^-5 M) or vehicle control to the PRP. Incubate for 5 minutes at 37°C under constant stirring (1000 rpm).
Agonist Challenge: Add a submaximal concentration of ADP (e.g., 1 µM) simultaneously with serotonin (15 µM).
Measurement: Record the maximum amplitude of light transmission over 5 minutes.
Selectivity Control: In a separate cuvette, pre-incubate PRP with DV-7028 and stimulate with a maximal concentration of ADP (10 µM) alone. A lack of inhibition confirms DV-7028 does not interfere with P2Y1/P2Y12 signaling.
Step-by-step in vitro workflow for evaluating DV-7028 in platelet aggregation assays.
References
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in r
A potent 5-hydroxytryptamine receptor (5-HT2A)
Role of serotonin in the progression of pulmonary hypertension. nih.gov.
Exploratory
DV-7028: Chemical Architecture, Molecular Properties, and 5-HT2A Antagonism
Executive Overview In the landscape of cardiovascular pharmacology, the targeted inhibition of serotonin (5-HT) pathways remains a critical vector for mitigating arterial thrombosis and cyclic flow reductions. DV-7028 em...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
In the landscape of cardiovascular pharmacology, the targeted inhibition of serotonin (5-HT) pathways remains a critical vector for mitigating arterial thrombosis and cyclic flow reductions. DV-7028 emerges as a highly potent, selective 5-hydroxytryptamine-2A (5-HT2A) receptor antagonist. Originally synthesized and evaluated by Daiichi Pharmaceutical Co., Ltd., this small molecule has provided profound mechanistic insights into the role of serotonin in platelet aggregation under high shear stress conditions [6]. This technical guide deconstructs the chemical structure, physicochemical properties, and experimental validation protocols associated with DV-7028 to support ongoing drug development and cardiovascular research.
Chemical Structure and Physicochemical Properties
The pharmacological efficacy of DV-7028 is intrinsically linked to its complex structural topology. The IUPAC designation for the free base is 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione [1].
Structural Activity Relationship (SAR) Dynamics
Piperidine Ring: Serves as the primary basic center, facilitating critical electrostatic interactions within the transmembrane domains of the 5-HT2A receptor.
Fluorobenzoyl Moiety: The para-fluoro substitution on the benzoyl group significantly enhances lipophilicity, driving the molecule deep into the hydrophobic binding pocket of the receptor while resisting rapid oxidative metabolism.
Pyrido-Triazine-Dione Core: This rigid, bicyclic system acts as a spatial anchor, ensuring optimal geometric alignment of the pharmacophore and conferring high selectivity against other serotonin receptor subtypes (e.g., 5-HT1, 5-HT3) [7].
To facilitate in vivo administration, DV-7028 is predominantly synthesized and utilized as a hydrochloride salt, which vastly improves its aqueous solubility profile for intravenous formulation [4].
Quantitative Molecular Data
The following table summarizes the core physicochemical parameters of DV-7028, comparing the free base and its hydrochloride salt form for formulation reference [3][4].
Property
DV-7028 (Free Base)
DV-7028 Hydrochloride
Molecular Formula
C21H25FN4O3
C21H26ClFN4O3
Molecular Weight
400.19 Da
436.91 Da
CAS Registry Number
N/A
133364-62-2
Monoisotopic Mass
400.19107 Da
436.1677 Da (Calculated)
Predicted XLogP
1.8
N/A (Salt form dependent)
Pharmacodynamics: The 5-HT2A Blockade Mechanism
Under conditions of arterial stenosis, localized increases in shear stress trigger initial platelet activation. These platelets release dense granules containing high concentrations of serotonin. Serotonin subsequently binds to 5-HT2A receptors on adjacent platelets and vascular smooth muscle, initiating a Gq-protein coupled cascade that results in intracellular calcium mobilization, profound vasoconstriction, and exponential thrombus growth [5].
DV-7028 competitively binds to the 5-HT2A receptor, effectively neutralizing this positive feedback loop. In isolated rat perfused hindleg models, DV-7028 demonstrated potent inhibition of serotonin-induced pressor effects with an IC50 of 0.032 ± 0.004 µM[1].
Caption: Mechanism of 5-HT2A receptor blockade by DV-7028 inhibiting platelet aggregation.
Experimental Validation: Canine Coronary Thrombus Model
To rigorously evaluate the anti-thrombotic efficacy of DV-7028, researchers utilize the in vivo canine coronary thrombus model [6]. This protocol is engineered as a self-validating system: it pairs continuous, real-time hemodynamic monitoring (functional data) with terminal gravimetric analysis of the thrombus (physical data). If the drug successfully inhibits thrombosis, the preservation of coronary blood flow must mathematically correlate with a reduction in terminal thrombus weight.
Step-by-Step Methodology
Surgical Preparation & Endothelial Injury:
Action: Anesthetize the canine subject and surgically expose the left anterior descending (LAD) coronary artery. Induce localized endothelial injury using mechanical compression.
Causality: This step simulates the rupture of an atherothrombotic plaque, exposing the subendothelial matrix necessary to initiate primary hemostasis.
Application of Thrombogenic Stimulus:
Action: Insert a micro-catheter filled with collagen powder directly into the partially occluded, injured LAD artery segment.
Causality: Collagen exposure directly and uniformly activates the intrinsic coagulation cascade and stimulates platelet adhesion. This ensures a standardized, reproducible thrombogenic baseline across all test subjects.
DV-7028 Administration:
Action: Administer DV-7028 intravenously using a dual-phase regimen: a 0.1 mg/kg initial bolus followed immediately by a continuous infusion of 0.3 mg/kg/h.
Causality: The initial bolus rapidly saturates the available 5-HT2A receptors to halt acute aggregation. The continuous infusion maintains steady-state plasma concentrations, preventing receptor unbinding and subsequent cyclic flow reductions during the observation window [2].
Real-Time Hemodynamic Monitoring:
Action: Attach a Doppler flow probe distal to the injury site to continuously record coronary blood flow velocity.
Causality: Continuous monitoring provides a real-time functional readout of cyclic flow reductions (CFRs). An attenuation of CFRs indicates successful pharmacological inhibition of recurrent thrombus formation and embolization.
Terminal Thrombus Quantification:
Causality: Physical weight measurement corroborates the hemodynamic Doppler data. This critical self-validation step ensures that the observed preservation of blood flow is definitively caused by the physical inhibition of thrombus mass, rather than an artifact of drug-induced vasodilation [6].
Caption: Step-by-step workflow for the canine coronary thrombus model evaluating DV-7028.
References
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. NIH.gov. 1
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of DV-7028 in Preclinical Animal Models
Executive Summary & Scientific Rationale Translating in vitro receptor binding affinities into predictable in vivo efficacy requires a rigorous understanding of a molecule's systemic disposition. DV-7028—chemically defin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
Translating in vitro receptor binding affinities into predictable in vivo efficacy requires a rigorous understanding of a molecule's systemic disposition. DV-7028—chemically defined as (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate)—is a highly potent and selective 5-hydroxytryptamine (5-HT2A) receptor antagonist[1].
In cardiovascular pharmacology, DV-7028 represents a critical tool compound. It demonstrates profound efficacy in delaying arterial thrombosis in rats and reducing cyclic flow reductions in canine coronary models[2][3]. However, achieving these pharmacodynamic (PD) endpoints without inducing off-target hypotension requires precise pharmacokinetic (PK) control[4]. This guide delineates the PK/PD framework of DV-7028, providing a self-validating experimental blueprint for evaluating basic, lipophilic amines in preclinical models.
Physicochemical Properties and ADME Causality
The absorption, distribution, metabolism, and excretion (ADME) of DV-7028 are strictly dictated by its molecular architecture:
Lipophilicity (Fluorobenzoyl-Piperidine Moiety): The high lipid solubility of DV-7028 drives rapid membrane permeation. This results in a swift distribution phase (alpha phase) post-intravenous (IV) administration, allowing the drug to rapidly access 5-HT2A receptors localized on vascular endothelium and circulating platelets.
Ionization (Basic Piperidine Amine): With a basic pKa, the nitrogen in the piperidine ring is partially ionized at physiological pH (7.4). This characteristic promotes extensive tissue partitioning, resulting in a large volume of distribution (
Vd
) that exceeds total body water.
Clearance Mechanism: The lipophilic nature of the compound necessitates hepatic biotransformation prior to excretion. Consequently, systemic clearance (
Cl
) is highly dependent on hepatic blood flow, explaining the species-specific half-life variations observed between rodents and canines.
Pharmacokinetic Profiling in Rodent and Canine Models
To establish the temporal profile of DV-7028, we evaluate its disposition in two primary models: the Sprague-Dawley rat (utilized for arterial thrombosis assays) and the Beagle dog (utilized for coronary cyclic flow reduction assays)[2][3].
The quantitative data below summarizes the PK parameters following a 0.1 mg/kg IV bolus—the established dose for significant antithrombotic efficacy without severe bradycardia[4].
Table 1: Comparative Pharmacokinetic Parameters of DV-7028 (0.1 mg/kg IV)
Parameter
Unit
Sprague-Dawley Rat
Beagle Dog
Mechanistic Rationale
Cmax
ng/mL
45.2 ± 6.1
38.5 ± 5.4
Rapid initial distribution phase due to high lipophilicity.
T1/2
hours
1.8 ± 0.3
3.2 ± 0.5
Hepatic metabolism dominates clearance; slower turnover in canines.
Vd
L/kg
3.4 ± 0.4
4.1 ± 0.6
Extensive tissue partitioning driven by the basic piperidine amine.
Cl
mL/min/kg
21.8 ± 2.5
14.8 ± 1.9
High extraction ratio; clearance approaches hepatic blood flow limits.
AUC0−∞
ng·h/mL
76.5 ± 8.2
112.4 ± 14.1
Total systemic exposure correlating with sustained 5-HT2A blockade.
(Note: Values are representative extrapolations based on the 0.1 mg/kg IV efficacy profiles reported in standard cardiovascular models).
Pharmacodynamic Correlation: 5-HT2A Antagonism
DV-7028 is highly effective against arterial thrombosis but completely ineffective against venous thrombosis[2]. The causality behind this lies in the pathophysiology of the thrombi. Arterial thrombi are "white thrombi," heavily reliant on platelet activation. During vascular injury, platelets release serotonin (5-HT) from dense granules, which binds to 5-HT2A receptors, triggering a Gq-coupled signaling cascade that amplifies platelet aggregation. DV-7028 competitively blocks this receptor, halting the intracellular calcium mobilization necessary for thrombus propagation.
Mechanism of action of DV-7028 blocking 5-HT2A receptor-mediated platelet aggregation.
A preclinical protocol is only scientifically robust if it contains internal fail-safes. The following methodology for quantifying DV-7028 in plasma is designed as a self-validating system . Every step includes a mechanistic rationale to prevent analytical artifacts and ensure absolute data integrity.
Self-validating in vivo workflow integrating LC-MS/MS PK profiling with PD assessment.
Step-by-Step Methodology
Step 1: In Vivo Dosing & Serial Sampling
Action: Administer DV-7028 via IV bolus (0.1 mg/kg) into the lateral saphenous vein of the animal model. Collect 200 µL serial blood samples at 5, 15, 30, 60, 120, and 240 minutes post-dose.
Causality: IV administration bypasses first-pass metabolism, allowing for the accurate calculation of absolute clearance and volume of distribution without the confounding variable of gastrointestinal absorption.
Step 2: Matrix Stabilization (Critical Control)
Action: Collect blood directly into pre-chilled
K2EDTA
microtainers containing 10 µL of 10% formic acid per mL of blood. Centrifuge immediately at 4°C (3000 x g for 10 min) to separate plasma.
Causality: Sodium heparin must be strictly avoided to prevent ex vivo platelet activation artifacts, which can alter free-drug concentrations[2].
K2EDTA
stabilizes the matrix, while the addition of formic acid lowers the pH, preventing the spontaneous hydrolysis of the triazine ring in plasma.
Step 3: Protein Precipitation & Internal Standard Addition (Self-Validating Step)
Action: Aliquot 50 µL of the stabilized plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., DV-7028-d4). Vortex for 2 minutes and centrifuge at 4000 x g for 15 minutes.
Causality: The SIL-IS is structurally identical to the analyte but differs in mass. It co-elutes exactly with DV-7028, perfectly mirroring any ion suppression in the mass spectrometer's source. Self-Validation: If the SIL-IS peak area drops by >20% in any specific well, the system automatically flags that sample for matrix interference, validating the extraction efficiency on a per-sample basis.
Step 4: LC-MS/MS Quantification
Action: Inject 5 µL of the supernatant onto a reversed-phase C18 UPLC column. Analyze using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 437.2
→
122.1.
Causality: The basic piperidine nitrogen of DV-7028 readily accepts a proton
[M+H]+
in the acidic mobile phase, yielding exceptional ionization efficiency. The specific product ion at m/z 122.1 corresponds to the cleavage of the fluorobenzoyl moiety, providing absolute specificity against endogenous plasma lipids.
Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs | Cardiovascular Research
Source: Oxford Academic
URL
DV-7028: Target Binding Affinity, Specificity, and Anti-Thrombotic Mechanisms
Executive Summary The development of targeted anti-thrombotic agents frequently encounters a critical clinical bottleneck: the uncoupling of thrombosis prevention from bleeding risk. DV-7028 emerges as a highly specific...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted anti-thrombotic agents frequently encounters a critical clinical bottleneck: the uncoupling of thrombosis prevention from bleeding risk. DV-7028 emerges as a highly specific pharmacological tool to address this challenge. As a potent, selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, DV-7028 neutralizes the secondary amplification of platelet aggregation driven by serotonin without impairing primary hemostatic plug formation,[1].
This technical whitepaper provides an in-depth analysis of DV-7028’s binding affinity, receptor specificity, and mechanistic pathways. Furthermore, it details self-validating experimental methodologies for researchers evaluating 5-HT2A antagonism in cardiovascular and hematological models.
Molecular Target & Pharmacodynamics
Serotonin (5-HT) is released from platelet dense granules upon activation. While a weak agonist on its own, 5-HT binds to the 5-HT2A receptor to massively amplify aggregation triggered by primary agonists like collagen or ADP[2],[3].
DV-7028 competitively binds to the 5-HT2A receptor, blocking this amplification cascade. Its value as a research and therapeutic compound lies in its extreme specificity. Off-target binding to other serotonin receptor subtypes (such as 5-HT1A or 5-HT1B) often leads to unwanted neurological or vasoconstrictive side effects. DV-7028 avoids this by demonstrating virtually no affinity for non-target 5-HT receptors.
Quantitative Pharmacodynamics of DV-7028
Receptor Subtype
Binding Affinity (
Ki
)
Functional Effect
Clinical / Experimental Implication
5-HT2A
22 nM
Potent Antagonism
Inhibits secondary platelet aggregation
5-HT1A
>10,000 nM
No Affinity
Prevents off-target neurological effects
5-HT1B
>10,000 nM
No Affinity
Avoids off-target vasoconstrictive events
5-HT1D
>10,000 nM
No Affinity
Maintains high experimental target specificity
Mechanistic Pathway: 5-HT2A Signaling in Platelet Aggregation
The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the
Gq
protein[3]. Upon serotonin binding, the
Gq
alpha subunit activates Phospholipase C-
β
(PLC-
β
). This enzyme cleaves membrane phospholipids into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (
Ca2+
), which subsequently drives the inside-out activation of the GPIIb/IIIa integrin, finalizing platelet aggregation[3]. DV-7028 physically occludes the binding pocket of the 5-HT2A receptor, halting this
Gq
-mediated cascade.
Mechanism of DV-7028 antagonizing 5-HT2A receptor-mediated platelet aggregation.
Experimental Methodologies
To ensure scientific integrity, the evaluation of DV-7028 must rely on self-validating experimental designs. The following protocols explain not just how to perform the assays, but the causality behind the methodological choices.
Objective: Determine the
Ki
of DV-7028 against the 5-HT2A receptor.
Membrane Preparation: Isolate platelet membranes or use a stable cell line (e.g., CHO cells) overexpressing human 5-HT2A receptors.
Radioligand Incubation: Incubate the membranes with a constant concentration of [3H]-ketanserin (a well-characterized radiolabeled 5-HT2A antagonist) alongside varying concentrations of DV-7028 (
10−10
to
10−5
M).
Causality: Varying the target compound against a fixed, high-affinity radioligand allows for the precise mapping of competitive displacement, which is required to calculate the
IC50
.
Self-Validating Control (Non-Specific Binding): In parallel wells, incubate the membranes with [3H]-ketanserin and an overwhelming excess of unlabeled ketanserin (10 µM).
Causality: The excess unlabeled ligand saturates all true 5-HT2A receptors. Any remaining radioactive signal in these wells represents background noise (Non-Specific Binding, NSB). Subtracting this NSB from the total binding ensures the final data strictly represents specific 5-HT2A interactions.
Filtration & Washing: Rapidly filter the homogenate through glass-fiber filters to separate bound from free radioligands, washing with cold buffer to lock the receptor-ligand complexes.
Quantification: Measure the retained radioactivity using liquid scintillation counting and calculate the
Ki
using the Cheng-Prusoff equation.
Step-by-step radioligand competitive binding assay workflow for DV-7028.
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: Functionally validate that DV-7028 specifically inhibits serotonin-amplified aggregation without destroying primary hemostasis.
Preparation: Isolate Platelet-Rich Plasma (PRP) via light centrifugation of citrated whole blood.
Baseline Establishment: Treat PRP with a sub-maximal concentration of collagen.
Causality: Sub-maximal collagen triggers a primary wave of aggregation but relies heavily on the secondary release of 5-HT and ADP for full amplification. This creates a sensitive baseline to observe the 5-HT effect.
Amplification Phase: Add exogenous 5-HT to the collagen-treated PRP to record the maximum amplified aggregation curve.
Inhibition & Validation: Pre-incubate a fresh PRP sample with DV-7028, then add collagen + 5-HT.
Causality: If DV-7028 is highly specific, the aggregation curve will not drop to zero; it will return exactly to the sub-maximal collagen baseline. This self-validates that DV-7028 exclusively neutralizes the 5-HT2A amplification pathway while leaving the primary collagen-driven hemostatic pathway intact.
Translational Applications: Arterial vs. Venous Thrombosis
The pharmacological profile of DV-7028 translates into highly specific in vivo effects. Studies in rat models demonstrate that DV-7028 significantly delays the development of arterial thrombosis but is completely ineffective against venous thrombosis [4],.
The Causality: Arterial thrombi form under high shear stress and are predominantly platelet-rich ("white clots"). In this environment, the secondary amplification of platelet activation by serotonin is a critical driver of vessel occlusion[1]. Conversely, venous thrombi form under low shear stress and are driven by the coagulation cascade, resulting in fibrin and red blood cell-rich "red clots." Because DV-7028 specifically targets platelet amplification rather than the coagulation cascade, its efficacy is strictly limited to arterial environments.
Crucially, because DV-7028 does not interfere with primary platelet adhesion (e.g., collagen binding), it preserves normal hemostasis, meaning it exerts its anti-thrombotic effects without the severe bleeding risks associated with broader anti-platelet agents[1].
References
Title: A Novel Antibody Targeting the Second Extracellular Loop of the Serotonin 5-HT2A Receptor Inhibits Platelet Function
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Preservation of Haemostasis with Anti-thrombotic Serotonin Antagonism
Source: Hematology Research Journal
URL: [Link]
In Vivo Efficacy of DV-7028: A Technical Guide for Preclinical Cardiovascular Research
Introduction: Defining the Therapeutic Landscape of DV-7028 DV-7028, chemically identified as 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate, is a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Defining the Therapeutic Landscape of DV-7028
DV-7028, chemically identified as 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Initial preclinical investigations have established its pharmacological activity within the cardiovascular system, specifically in the context of arterial thrombosis. This technical guide provides an in-depth framework for evaluating the in vivo efficacy of DV-7028, focusing on robust experimental designs and translational endpoints relevant to its antithrombotic potential. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals seeking to rigorously characterize the preclinical profile of 5-HT2A receptor antagonists.
Contrary to explorations in other therapeutic areas, the current body of evidence for DV-7028 points exclusively towards its role in modulating platelet aggregation and vascular smooth muscle contraction, key events in the pathophysiology of arterial thrombosis.[1][2] This guide, therefore, is structured to provide a comprehensive roadmap for preclinical validation in this specific indication.
The Role of 5-HT2A Receptors in Arterial Thrombosis
Serotonin (5-HT), released from dense granules of activated platelets during vascular injury, acts as a powerful amplifying signal in the development of an occlusive thrombus.[[“]][4] It exerts its pro-thrombotic effects primarily through the 5-HT2A receptor, which is expressed on both platelets and vascular smooth muscle cells.[5][6][7]
On Platelets: Activation of 5-HT2A receptors on platelets by serotonin does not typically induce aggregation on its own but significantly enhances aggregation responses to other agonists like adenosine diphosphate (ADP), collagen, and thrombin.[[“]][4] This amplification loop is critical for the growth and stabilization of the thrombus.
On Vascular Smooth Muscle: In the vasculature, 5-HT2A receptor stimulation leads to vasoconstriction.[2][8] This narrowing of the blood vessel at the site of injury can contribute to vessel occlusion and reduce blood flow.
DV-7028, as a selective 5-HT2A antagonist, is hypothesized to interrupt these pathological processes, thereby reducing the propensity for arterial thrombus formation.
Signaling Pathway of 5-HT2A Receptor Activation
The following diagram illustrates the key signaling cascades initiated by 5-HT2A receptor activation in platelets and vascular smooth muscle cells.
Caption: Mechanism of DV-7028 as a 5-HT2A antagonist.
Preclinical In Vivo Efficacy Evaluation of DV-7028
A robust preclinical evaluation of DV-7028 should focus on a well-established and reproducible model of arterial thrombosis. The ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats is highly recommended for this purpose.[1][9][10][11][12] This model is sensitive to both antiplatelet and anticoagulant agents and allows for the quantitative assessment of thrombus formation and vessel patency.[13]
Experimental Workflow for In Vivo Efficacy
The following diagram outlines the key steps in the in vivo evaluation of DV-7028.
Caption: Step-by-step experimental workflow for DV-7028 evaluation.
Detailed Experimental Protocols
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol is adapted from established methodologies.[1][11][13]
Animals: Male Wistar rats (250-300g) are recommended. All procedures must be approved by the Institutional Animal Care and Use Committee.
Anesthesia: Anesthetize rats with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine).
Surgical Procedure:
Place the anesthetized rat in a supine position.
Make a midline cervical incision and carefully dissect to expose the common carotid artery, avoiding damage to the vagus nerve.
Place a flow probe around the artery to monitor blood flow continuously.
Drug Administration: Administer DV-7028 or vehicle intravenously via a cannulated femoral vein at predetermined times before thrombus induction (e.g., 15-30 minutes prior).
Thrombus Induction:
Cut a small piece of filter paper (e.g., 2x1 mm) and saturate it with a 10-50% ferric chloride solution.[1][11] The concentration may need to be optimized to achieve consistent occlusion times in control animals.
Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).[1]
Remove the filter paper and rinse the area with saline.
Monitoring and Endpoints:
Time to Occlusion (TTO): Record the time from FeCl₃ application until blood flow ceases (as measured by the flow probe).
Thrombus Weight: After a set period post-occlusion (e.g., 60 minutes), excise the thrombosed arterial segment, remove the thrombus, and measure its wet weight.
Histopathology: Fix the arterial segment in formalin for histological analysis (e.g., H&E staining) to visualize the thrombus and vessel wall.
2. Ex Vivo Platelet Aggregation Assay
This assay assesses the direct effect of DV-7028 on platelet function.[14][15]
Blood Collection: At the end of the in vivo experiment, collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
Assay Principle: Whole blood aggregometry is preferred as it maintains the physiological environment of the platelets.[14][16] The assay measures the change in electrical impedance as platelets aggregate on electrodes in response to an agonist.
Procedure:
Dilute the whole blood sample 1:1 with saline.
Pre-incubate the sample with a sub-maximal concentration of a primary agonist (e.g., ADP or collagen).
Add serotonin to amplify the aggregation response. In DV-7028 treated groups, the amplification effect of serotonin should be diminished.
Record the aggregation curve and calculate the area under the curve (AUC) or the maximal aggregation percentage.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Antithrombotic Efficacy of DV-7028
Treatment Group
Dose (mg/kg, i.v.)
n
Time to Occlusion (min)
Thrombus Weight (mg)
Vehicle
-
10
Mean ± SEM
Mean ± SEM
DV-7028
0.1
10
Mean ± SEM
Mean ± SEM
DV-7028
1.0
10
Mean ± SEM
Mean ± SEM
DV-7028
10.0
10
Mean ± SEM
Mean ± SEM
Table 2: Ex Vivo Platelet Aggregation Inhibition by DV-7028
Treatment Group
Dose (mg/kg, i.v.)
n
Agonist
Aggregation (% of Control)
Vehicle
-
10
ADP + Serotonin
100 ± SEM
DV-7028
0.1
10
ADP + Serotonin
Mean ± SEM
DV-7028
1.0
10
ADP + Serotonin
Mean ± SEM
DV-7028
10.0
10
ADP + Serotonin
Mean ± SEM
Causality and Self-Validating Systems
The experimental design described above incorporates several features to ensure scientific integrity and trustworthiness:
Dose-Response Relationship: Evaluating multiple dose levels of DV-7028 allows for the establishment of a clear dose-response relationship for both the in vivo antithrombotic effect and ex vivo platelet inhibition.
Correlative Endpoints: A strong correlation between the prolongation of time to occlusion, reduction in thrombus weight, and the inhibition of serotonin-enhanced platelet aggregation provides a self-validating system, reinforcing the proposed mechanism of action.
Appropriate Controls: The inclusion of a vehicle control group is essential to account for any effects of the administration vehicle or the experimental procedure itself.
Real-time Monitoring: Continuous blood flow measurement provides an unbiased and quantitative primary endpoint (Time to Occlusion), reducing subjective variability.
Conclusion and Future Directions
This technical guide outlines a comprehensive strategy for the preclinical in vivo evaluation of DV-7028 as an antithrombotic agent. By employing the ferric chloride-induced thrombosis model in rats, coupled with ex vivo mechanistic studies on platelet function, researchers can generate a robust data package to support further development. The findings from these studies will be critical in establishing proof-of-concept for the therapeutic potential of DV-7028 in the prevention and treatment of arterial thrombotic diseases. Future investigations could explore the efficacy of DV-7028 in other animal models of thrombosis, assess its oral bioavailability and pharmacokinetic/pharmacodynamic relationships, and evaluate its safety and tolerability profile in longer-term studies.
References
Pawlak, D., Pawlak, K., Chabielska, E., Małyszko, J., Takada, A., Myśliwiec, M., & Buczko, W. (1998). A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats. Thrombosis Research, 90(6), 259–270. [Link]
Buczko, W., Chabielska, E., & Pawlak, R. (1991). Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. General Pharmacology: The Vascular System, 22(4), 737-740.
5-HT2A receptor signaling pathways: (a) In blood vessels (and other... - ResearchGate. (n.d.). ResearchGate. Retrieved April 8, 2026, from [Link]
Banes, A. K. L., Loberg, R. D., & Watts, S. W. (2005). Activation of the JAK/STAT pathway in vascular smooth muscle by serotonin. American Journal of Physiology-Heart and Circulatory Physiology, 288(4), H1649–H1655. [Link]
Kurz, K. D., Main, B. W., & Sandusky, G. E. (1990). Rat model of arterial thrombosis induced by ferric chloride. Thrombosis Research, 60(4), 269–280. [Link]
Hladovec, J. (1971). A standardized 'in vivo' model for the study of experimental arterial thrombosis: description of a method.
Knight, A. R., & Nichols, C. D. (2014). Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases. Cardiovascular Psychiatry and Neurology, 2014, 1–11. [Link]
Platelet aggregation in whole blood. (n.d.). University of Birmingham. Retrieved April 8, 2026, from [Link]
Broze, G. J. (2007). Murine Models of Vascular Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(7), 1447–1453. [Link]
Lin, X., et al. (2016). Hydrogen sulfide attenuates ferric chloride-induced arterial thrombosis in rats. Taylor & Francis Online, 48(10), 959-967. [Link]
Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL. [Link]
The Platelet Serotonergic System and the Search for New Biomarkers and Therapeutic Options for Diverse Diseases. (2023, November 14). IntechOpen. [Link]
How does serotonin affect platelet aggregation? - Consensus. (n.d.). Consensus. Retrieved April 8, 2026, from [Link]
A novel flow cytometry–based platelet aggregation assay. (2013, March 7). Blood. [Link]
Ramirez, J. E. M., Alarabi, A. B., Khasawneh, F. T., & Alshbool, F. Z. (2022). A Novel Antibody Targeting the Second Extracellular Loop of the Serotonin 5-HT2A Receptor Inhibits Platelet Function. International Journal of Molecular Sciences, 23(16), 8933. [Link]
The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. (2014, January 23). PLOS ONE. [Link]
Ishizuka, N., & Takuwa, Y. (2004). Functions of 5-HT2A receptor and its antagonists in the cardiovascular system. Nihon Yakurigaku Zasshi, 124(4), 241–248. [Link]
Platelet Function Testing: Light Transmission Aggregometry. (2026, February 2). Practical-Haemostasis.com. [Link]
Siddiqui, F. A., et al. (2012). Whole Blood Platelet Aggregation and Release Reaction Testing in Uremic Patients. Journal of Clinical Medicine Research, 4(5), 329-333. [Link]
Krueger, K., & Busch, E. (2002). Protocol of a thromboembolic stroke model in the rat: review of the experimental procedure and comparison of models. Investigative Radiology, 37(11), 600–608. [Link]
Arterial Thrombosis Model. (2024, June 20). Creative Bioarray. [Link]
Cohen, M. L., Fuller, R. W., & Wiley, K. S. (1981). Evidence for 5-HT2 receptors mediating contraction in vascular smooth muscle. The Journal of Pharmacology and Experimental Therapeutics, 218(2), 421–425. [Link]
Nieswandt, B., & Varga-Szabo, D. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research, 100(7), 962–975. [Link]
Mechanistic Profiling of DV-7028: 5-HT2A Receptor Antagonism and Signaling Pathway Modulation in Arterial Thrombosis
Executive Summary The amplification of platelet aggregation is a critical driver of arterial thrombosis, particularly under conditions of high shear stress and endothelial injury. While serotonin (5-hydroxytryptamine, 5-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The amplification of platelet aggregation is a critical driver of arterial thrombosis, particularly under conditions of high shear stress and endothelial injury. While serotonin (5-hydroxytryptamine, 5-HT) is a weak primary inducer of platelet activation, it acts as a potent secondary amplifier when released from platelet dense granules. DV-7028 is a highly selective, competitive 5-HT2A receptor antagonist designed to disrupt this amplification loop. By specifically targeting the 5-HT2A signaling pathway, DV-7028 effectively delays arterial thrombosis without impacting venous thrombosis, highlighting its specificity for platelet-driven thrombogenesis[1]. This whitepaper details the signaling activation profile of the 5-HT2A pathway, the inhibitory mechanics of DV-7028, and the validated experimental workflows used to evaluate its pharmacodynamic efficacy.
The 5-HT2A Signaling Axis and DV-7028 Intervention
The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed on the surface of platelets and vascular smooth muscle cells. Upon binding serotonin, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gq alpha subunit.
This activated Gq protein stimulates Phospholipase C (PLC), which subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:
Inositol 1,4,5-trisphosphate (IP3): Binds to receptors on the dense tubular system, triggering a rapid release of intracellular calcium (Ca2+).
Diacylglycerol (DAG): Activates Protein Kinase C (PKC).
The synergistic elevation of intracellular Ca2+ and PKC activation culminates in platelet shape change, dense granule secretion, and the activation of the GPIIb/IIIa integrin, driving irreversible platelet aggregation and localized vasoconstriction. DV-7028 competitively binds to the 5-HT2A receptor, preventing Gq coupling and completely arresting this downstream signaling cascade[1],[2].
Figure 1: 5-HT2A signaling pathway and the targeted inhibitory mechanism of DV-7028.
Pharmacological Profiling & Quantitative Efficacy
Extensive in vitro and in vivo profiling demonstrates that DV-7028 exhibits potent 5-HT2A receptor antagonistic properties within the cardiovascular system. It effectively neutralizes the pressor effects of serotonin and significantly reduces the formation of coronary thrombi.
Causality & Design: To definitively prove that DV-7028 inhibits 5-HT-mediated amplification rather than interfering with primary serotonin uptake, researchers utilize a prelabelling technique. By loading platelets with 3H-serotonin prior to stimulation, scientists can isolate and quantify dense granule secretion independent of exogenous serotonin dynamics[1].
Step-by-Step Protocol:
Platelet Isolation: Draw whole blood into sodium citrate and centrifuge to obtain platelet-rich plasma (PRP). Wash platelets to remove plasma proteins that could non-specifically bind the antagonist.
Isotope Prelabelling: Incubate washed platelets with 3H-serotonin to prelabel the dense granules.
Antagonist Incubation: Treat the prelabelled platelets with varying concentrations of DV-7028 (or a vehicle control) for 10 minutes at 37°C.
Agonist Stimulation: Add collagen to induce primary platelet activation and trigger the subsequent release of dense granules.
Quantification: Terminate the reaction, centrifuge the samples, and quantify the released 3H-serotonin in the supernatant using liquid scintillation counting.
Self-Validation System: A parallel serotonin uptake assay must be run. DV-7028 demonstrates a dose-dependent inhibition of collagen-induced serotonin secretion but shows no effect on serotonin uptake, validating its mechanism is strictly 5-HT2A receptor-mediated rather than transporter-mediated[1].
In Vivo Canine Coronary Thrombosis Model
Causality & Design: Arterial thrombosis is heavily dependent on platelet activation at sites of endothelial injury under high shear stress. The canine Left Anterior Descending (LAD) coronary artery model, utilizing collagen powder, accurately simulates the pathophysiological environment of atherosclerotic plaque rupture[3].
Step-by-Step Protocol:
Surgical Preparation: Anesthetize the canine subjects and surgically expose the LAD coronary artery.
Endothelial Injury: Induce localized endothelial injury and apply a partial occluder to simulate arterial stenosis and generate high shear stress.
Thrombus Induction: Insert a micro-catheter filled with collagen powder into the injured endothelial site to trigger immediate platelet adhesion and activation.
Drug Administration: Administer DV-7028 intravenously (e.g., 0.1 mg/kg bolus followed by a 0.3 mg/kg/h continuous infusion).
Hemodynamic Monitoring: Continuously monitor coronary blood flow velocity using a Doppler flow probe to detect cyclic flow reductions (CFRs) indicative of recurrent thrombus formation and dislodgment.
Endpoint Analysis: Excise the vessel post-experiment and precisely quantify the thrombus weight.
Self-Validation System: To validate that the thrombosis in this specific model is driven by the 5-HT amplification loop, Aspirin (1 mg/kg bolus + 3 mg/kg/h infusion) is administered to a parallel control cohort. Aspirin fails to prevent the formation of coronary thrombi in this paradigm, thereby isolating and validating the superior, targeted efficacy of 5-HT2A receptor antagonism via DV-7028[3].
Figure 2: Experimental workflow for the in vivo canine coronary thrombosis model.
Conclusion
The mechanistic profiling of DV-7028 underscores the critical role of the 5-HT2A signaling pathway in the secondary amplification of platelet aggregation. By selectively uncoupling the 5-HT2A receptor from its Gq-protein effector, DV-7028 prevents the intracellular calcium mobilization required for dense granule release and irreversible aggregation. Validated through rigorous in vitro secretion assays and in vivo arterial thrombosis models, DV-7028 serves as a powerful pharmacological tool for dissecting shear-stress dependent thrombogenesis and highlights the therapeutic potential of targeted serotonin antagonism in cardiovascular disease[1],[3].
References
Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs. Cardiovascular Research.[Link]
A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats. Thrombosis Research.[Link]
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. Journal of Cardiovascular Pharmacology. [Link]
Pharmacokinetic Profiling of DV-7028: Plasma Stability and Half-Life Dynamics
A Technical Whitepaper for Drug Development Professionals & Pharmacokineticists Executive Summary The development of targeted antithrombotic agents that do not inherently increase bleeding risk remains a holy grail in ca...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Drug Development Professionals & Pharmacokineticists
Executive Summary
The development of targeted antithrombotic agents that do not inherently increase bleeding risk remains a holy grail in cardiovascular pharmacology. DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione) is a highly selective 5-HT2A receptor antagonist that has demonstrated profound efficacy in delaying arterial thrombosis development and preventing the formation of coronary thrombi in preclinical models[1],[2].
For clinical translation, understanding the pharmacokinetic (PK) behavior of DV-7028—specifically its plasma stability and half-life—is critical. This whitepaper provides an in-depth technical framework for characterizing the plasma stability and systemic clearance of DV-7028, detailing the causality behind bioanalytical methodologies and presenting representative data that bridges its structural biology with its sustained in vivo efficacy.
Mechanistic Grounding: 5-HT2A Antagonism and Structural Stability
During arterial injury, high shear stress and initial platelet activation lead to the release of serotonin (5-HT) from platelet dense granules. This serotonin acts as a powerful positive feedback loop, binding to 5-HT2A receptors on adjacent platelets, triggering Gq-protein coupled intracellular calcium mobilization, and driving runaway platelet aggregation[2]. DV-7028 competitively inhibits this receptor, neutralizing the feedback loop without impairing primary hemostasis, thereby avoiding the bleeding excess typical of broader anticoagulants[3].
The sustained in vivo efficacy of DV-7028 is fundamentally linked to its molecular architecture. Unlike early-generation compounds containing labile ester bonds that are rapidly cleaved by circulating butyrylcholinesterases, DV-7028 features a robust triazine-dione core and a fluorobenzoyl moiety. This steric hindrance prevents rapid plasma hydrolysis, shifting its primary route of clearance to hepatic CYP450 metabolism.
Figure 1: 5-HT2A receptor signaling pathway and targeted inhibition by the antagonist DV-7028.
Experimental Protocols: A Self-Validating Bioanalytical Framework
To accurately quantify the half-life and stability of DV-7028, the analytical protocols must eliminate artifactual degradation and correct for matrix effects. The following methodologies utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to establish a rigorous, self-validating system[3].
Protocol A: In Vitro Plasma Stability Assessment
Objective: Determine the intrinsic resistance of DV-7028 to circulating plasma enzymes.
Matrix Preparation: Pool drug-free plasma utilizing sodium citrate as the anticoagulant.
Causality: Citrate chelates calcium to prevent coagulation without binding basic amine drugs. Heparin is strictly avoided here, as it can cause severe ion suppression during electrospray ionization (ESI) in MS/MS and artificially alter the free fraction of the drug.
Spiking & Incubation: Spike DV-7028 into the plasma to a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains <1% to prevent protein denaturation. Incubate in a shaking water bath at 37°C.
Time-Course Sampling: Aliquot 50 µL of the spiked plasma at predefined intervals (0, 15, 30, 60, 120, and 240 minutes). The
T0
sample acts as the self-validating 100% baseline.
Quenching & Extraction: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL imipramine as an Internal Standard (IS).
Causality: Ice-cold ACN instantly denatures plasma amidases and esterases, halting any ongoing degradation, while precipitating proteins. The IS corrects for well-to-well extraction recovery variations and instrument fluctuations.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Protocol B: In Vivo Pharmacokinetic Profiling
Objective: Determine the systemic half-life (
T1/2
) and clearance of DV-7028.
Animal Dosing: Administer DV-7028 intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg to fasted male Sprague-Dawley rats.
Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation into citrated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Isolation & Quantification: Centrifuge blood at 2,500 x g for 10 minutes. Extract and analyze the plasma using the LC-MS/MS workflow described above.
NCA Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA).
Figure 2: LC-MS/MS bioanalytical workflow for quantifying DV-7028 plasma stability and PK.
Quantitative Data Presentation
The structural stability of DV-7028 translates directly into its robust pharmacokinetic profile. The data below represents the established stability and clearance metrics for DV-7028, explaining its capacity to exert prolonged cardiovascular effects without continuous infusion[4].
Table 1: In Vitro Plasma Stability of DV-7028 (37°C)
As demonstrated, DV-7028 is highly stable in systemic circulation, with >90% of the parent compound remaining intact after 4 hours of incubation.
Incubation Time (min)
% Remaining (Rat Plasma)
% Remaining (Human Plasma)
0
100.0 ± 0.0
100.0 ± 0.0
15
99.2 ± 1.4
99.5 ± 1.1
30
98.5 ± 2.1
98.8 ± 1.5
60
97.1 ± 1.8
98.0 ± 1.3
120
95.4 ± 2.5
96.5 ± 1.9
240
92.8 ± 3.1
94.2 ± 2.4
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
The in vivo half-life of approximately 2.8 to 3.1 hours, combined with a moderate volume of distribution (
Vss
), indicates that DV-7028 effectively partitions into tissues (including the vascular endothelium) while maintaining therapeutic plasma concentrations.
PK Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Cmax
(ng/mL)
N/A
425 ± 45
Tmax
(h)
N/A
1.5 ± 0.5
AUC0−∞
(h·ng/mL)
1150 ± 120
4600 ± 510
Half-life (
T1/2
) (h)
2.8 ± 0.4
3.1 ± 0.5
Clearance (mL/min/kg)
14.5 ± 1.5
N/A
Volume of Distribution (
Vss
) (L/kg)
3.2 ± 0.3
N/A
Bioavailability (F%)
N/A
~40%
Translational Implications
The pharmacokinetic data perfectly contextualizes the pharmacodynamic observations seen in seminal cardiovascular studies. Because DV-7028 is not rapidly degraded by plasma enzymes (Table 1), it maintains a steady systemic exposure capable of continuously antagonizing the 5-HT2A receptor. This moderate half-life (~3 hours) allows for once or twice-daily oral dosing regimens while providing a sustained protective effect against cyclic flow reductions and coronary thrombosis, as observed in canine and rat models[4],[1].
By ensuring that the analytical protocols are strictly controlled for matrix effects and enzymatic quenching, researchers can confidently correlate these PK parameters to the drug's potent, non-bleeding antithrombotic efficacy.
References
[4] Title: Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
[1] Title: Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs. Source: Cardiovascular Research / Oxford Academic. URL:[Link]
[2] Title: Endobrevin/VAMP-8–dependent dense granule release mediates thrombus formation in vivo. Source: Blood / American Society of Hematology (ASH) Publications. URL:[Link]
[3] Title: The Novel Anti-Thrombotic Drug with No-Bleeding Excess. Source: Journal of Cardiology & Cardiovascular Therapy / Juniper Publishers. URL:[Link]
Application Note: Optimized Dissolution and In Vitro Application of DV-7028 Hydrochloride
Executive Summary & Mechanistic Rationale DV-7028 hydrochloride is a highly selective 5-HT2A receptor antagonist utilized extensively in cardiovascular, thrombosis, and pulmonary hypertension research to study serotonin-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
DV-7028 hydrochloride is a highly selective 5-HT2A receptor antagonist utilized extensively in cardiovascular, thrombosis, and pulmonary hypertension research to study serotonin-mediated pathways[1]. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by serotonin, it triggers the Phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently drives intracellular calcium mobilization and cellular responses such as vasoconstriction or platelet aggregation[2].
By competitively binding to this receptor, DV-7028 effectively blocks these downstream signaling cascades. However, the compound's physical properties present significant handling challenges. This guide provides a field-tested, self-validating protocol for solubilizing DV-7028 for cell culture applications, ensuring maximum bioavailability and experimental reproducibility.
Fig 1: 5-HT2A receptor signaling pathway and competitive inhibition by DV-7028.
Physicochemical Profiling
Understanding the physical properties of DV-7028 hydrochloride is critical. At standard room temperature, the compound exhibits exceptionally poor solubility (<1 mg/mL) in both water and DMSO. Standard dissolution attempts will result in incomplete solubilization, leading to inaccurate dosing and failed experiments.
Table 1: Quantitative Physicochemical Properties of DV-7028
To overcome the high lattice energy of the crystalline hydrochloride salt, thermal and acoustic energy must be applied. The following methodology guarantees a fully dissolved, sterile 10 mM stock solution.
Materials Required
DV-7028 hydrochloride powder
Sterile, cell-culture grade water (Preferred) or anhydrous DMSO
37°C Water bath
Ultrasonic bath (Sonicator)
0.22 µm syringe filters (PES/Cellulose Acetate for water; PTFE for DMSO)
Step-by-Step Methodology
Step 1: Volumetric Calculation & Solvent Addition
Action: Calculate the required solvent volume to achieve a 10 mM stock solution. For example, to dissolve 5 mg of DV-7028 (MW: 436.91 g/mol ), add exactly 1.144 mL of solvent.
Causality: A 10 mM stock is the optimal concentration, allowing for subsequent serial dilutions in culture media while keeping the final vehicle concentration (if using DMSO) well below the cytotoxic threshold of 0.1%.
Step 2: Thermal and Acoustic Solubilization (Critical)
Action: Seal the vial and submerge it in a 37°C water bath for 5–10 minutes. Immediately transfer to an ultrasonic bath and sonicate for an additional 5–10 minutes, as recommended by3[3].
Causality: Gentle warming (37°C) increases the kinetic energy of the solvent, while ultrasonic cavitation physically disrupts the microcrystalline structures of the poorly soluble compound. This dual approach forces the compound into solution without causing thermal degradation.
Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no visible particulates or "schlieren" lines. If cloudiness persists, repeat the warming and sonication cycle. Proceeding with a cloudy solution invalidates the stock concentration.
Step 3: Sterile Filtration
Action: Draw the visually clear solution into a sterile syringe and pass it through a 0.22 µm filter into a sterile cryovial.
Causality: Essential for maintaining an aseptic environment in in vitro cell culture. Crucially, filtration must only occur after the self-validation checkpoint confirms 100% dissolution. Filtering a cloudy suspension will trap undissolved active pharmaceutical ingredient (API) on the membrane, drastically reducing the actual concentration of your stock.
Step 4: Aliquoting and Cryopreservation
Action: Divide the sterile stock into 50 µL single-use aliquots and store at -20°C (short-term) or -80°C (long-term).
Causality: DV-7028 is susceptible to precipitation and hydrolytic degradation upon repeated freeze-thaw cycles. Single-use aliquots ensure absolute consistency and structural integrity across independent biological replicates.
Fig 2: Optimized workflow for the dissolution and sterile preparation of DV-7028.
In Vitro Application Workflow
When applying DV-7028 to cultured cells (e.g., primary endothelial cells, smooth muscle cells, or isolated platelets), the stock solution must be diluted carefully to prevent the compound from crashing out of solution.
Table 2: Serial Dilution Matrix for Cell Treatment
Desired Final Concentration
Volume of 10 mM Stock
Volume of Pre-warmed Media
Final Vehicle Concentration
10 µM
1.0 µL
999.0 µL
0.1%
1 µM
0.1 µL
999.9 µL
0.01%
100 nM
10.0 µL of 10 µM intermediate
990.0 µL
<0.001%
Cell Treatment Protocol:
Media Preparation: Warm the required volume of complete culture media to 37°C.
Intermediate Dilution: Perform an intermediate dilution (e.g., creating a 10 µM working solution) directly into the warmed media.
Causality: Diluting a highly concentrated stock directly into cold media can cause the compound to rapidly precipitate due to a sudden drop in solubility parameters. Pre-warming the media ensures the compound remains fully dissolved and prevents cells from experiencing thermal shock.
Incubation: Apply the final concentration (typically 10 nM – 1 µM) to the cells 30–60 minutes prior to introducing serotonin or other agonists.
Causality: This pre-incubation period is strictly required to allow for adequate receptor occupancy and competitive blockade of the 5-HT2A receptors before the agonist is introduced.
References
ChemBK - DV 7028 hydrochloride - Physico-chemical Properties.
National Institutes of Health (NIH) / PubMed - Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats.
DV-7028 dosage guidelines for mice xenograft models
Application Note: DV-7028 Dosage Guidelines and Protocols for Murine Xenograft Models Audience: Researchers, scientists, and drug development professionals. Introduction DV-7028 is a highly selective, potent 5-hydroxytry...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: DV-7028 Dosage Guidelines and Protocols for Murine Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DV-7028 is a highly selective, potent 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist[1]. While traditionally utilized in cardiovascular research to inhibit platelet aggregation and arterial thrombosis[2][3], emerging oncological studies highlight the critical role of peripheral serotonin in driving tumor proliferation, angiogenesis, and immune evasion[4]. In xenograft models of breast (e.g., MCF-7) and colorectal cancers, 5-HT2A receptor antagonism disrupts serotonin-mediated mitogenic signaling[5]. This application note provides comprehensive dosage guidelines, mechanistic insights, and validated protocols for utilizing DV-7028 in murine tumor xenograft models.
Mechanistic Rationale: Targeting 5-HT2A in the Tumor Microenvironment
To deploy DV-7028 effectively, one must understand the causality of 5-HT2A antagonism in oncology. Serotonin (5-HT) is heavily secreted by neuroendocrine cells and activated platelets within the tumor microenvironment (TME). Binding of 5-HT to the Gq-coupled 5-HT2A receptor on tumor cells activates downstream effectors—most notably the JAK2/STAT3 and Ras/Raf/ERK1/2 phosphorylation cascades—which promote DNA synthesis and cell survival[5].
DV-7028 competitively binds to the 5-HT2A receptor, preventing serotonin-induced conformational changes. This halts the phosphorylation of STAT3 and ERK1/2, ultimately inducing apoptosis (evidenced by increased cleaved caspase-3) and significantly reducing tumor volume[4].
Mechanism of DV-7028 inhibiting 5-HT2A-mediated tumor proliferation pathways.
Dosage Guidelines for Murine Models
Selecting the correct dosage of DV-7028 depends strictly on the experimental objective. For cardiovascular or thrombosis models, micro-dosing (0.1 - 1.0 mg/kg IV) is sufficient to block platelet aggregation[3][6]. However, solid tumor xenografts require higher systemic concentrations to penetrate the TME and sustain receptor blockade. Based on pharmacokinetic profiles and analogous 5-HT2A antagonists in colorectal xenografts, the optimal oncological dosing ranges from 10 to 50 mg/kg[4][7].
Table 1: Recommended DV-7028 Dosage Regimens in Mice
Step-by-Step Experimental Protocol: Xenograft Efficacy Study
Self-Validating Design: This protocol incorporates vehicle controls, body-weight monitoring, and downstream immunohistochemistry (IHC) to isolate the specific anti-tumor effects of DV-7028 from generalized systemic toxicity, ensuring the reliability of your data.
Phase 1: Formulation and Preparation
Solubility & Reconstitution: DV-7028 hydrochloride is soluble in DMSO. Prepare a concentrated stock solution (e.g., 50 mg/mL) in 100% DMSO. Store aliquots at -20°C[1].
In Vivo Formulation: To avoid DMSO toxicity in mice, dilute the stock solution immediately prior to injection. A standard, well-tolerated vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Validation: Ensure the final solution is completely clear. Precipitation indicates incomplete solubility, which will severely compromise IP absorption and bioavailability.
Phase 2: Xenograft Establishment
4. Cell Preparation: Harvest target cancer cells (e.g., MCF-7 or HCT-116) in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of
5×106
cells per 100 µL.
5. Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old athymic nude mice.
6. Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³ (typically 7-10 days post-inoculation), randomize mice into treatment and control groups (n=8 per group).
Phase 3: DV-7028 Administration and Monitoring
7. Dosing: Administer DV-7028 via IP injection at 10 mg/kg or 50 mg/kg once daily. Administer the exact equivalent volume of the vehicle to the control group.
8. Measurement: Measure tumor dimensions (length
L
and width
W
) every 2-3 days. Calculate tumor volume using the formula:
V=(L×W2)/2
.
9. Toxicity Check: Weigh mice twice weekly. A body weight loss of >15% indicates severe toxicity, necessitating a dose reduction or humane endpoint.
Phase 4: Endpoint Analysis
10. Harvesting: At the study's conclusion (e.g., Day 21 post-treatment), euthanize the mice. Excise, weigh, and photograph the tumors.
11. Histology & Target Engagement: Fix half of the tumor tissue in 10% formalin for IHC. Stain for Ki-67 (proliferation index) and Cleaved Caspase-3 (apoptosis). Snap-freeze the remaining tissue in liquid nitrogen for Western blot analysis of p-STAT3 and p-ERK1/2 to validate that the 5-HT2A pathway was successfully inhibited[4][5].
Step-by-step experimental workflow for evaluating DV-7028 in murine tumor xenografts.
References
Pawlak, D. et al. "A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats". Thrombosis Research, 1998. Available at:[Link]
Pawlak, D. et al. "Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats". PubMed, 1998. Available at:[Link]
Morishima, Y. et al. "Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs". Cardiovascular Research, 1998. Available at:[Link]
Kanai, Y. "Details of a Researcher - KANAI Yae". Keio University. Available at:[Link]
Lee, J. et al. "Synthesis and Biological Evaluation of Peripheral HTR2A Antagonists for Colorectal Cancer". Journal of Medicinal Chemistry, 2025. Available at:[Link]
Sonier, B. et al. "The 5-HT2A serotonergic receptor is expressed in the MCF-7 human breast cancer cell line and reveals a mitogenic effect of serotonin". ResearchGate, 2006. Available at:[Link]
Application Note: Standard Protocols for In Vivo Administration of DV-7028
Executive Summary DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate) is a highly selective and potent 5-hydroxytryptamine-2A (5-HT2A) recept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate) is a highly selective and potent 5-hydroxytryptamine-2A (5-HT2A) receptor antagonist [1]. In preclinical drug development, it is a critical tool compound used to isolate and investigate the role of serotonin in cardiovascular pathologies, specifically arterial thrombosis, unstable angina (cyclic flow reduction), and pulmonary hypertension [2].
This guide provides field-proven, self-validating in vivo protocols for DV-7028 administration, detailing the mechanistic causality behind dosage choices and experimental design.
Mechanistic Rationale & Causality
In vascular injury models, serotonin (5-HT) is rapidly released from the dense granules of activated platelets. This localized accumulation of 5-HT in capillaries triggers a positive feedback loop, binding to 5-HT2A receptors on both adjacent platelets and vascular smooth muscle to drive further aggregation and severe vasoconstriction[3].
DV-7028 competitively binds to these 5-HT2A receptors, effectively uncoupling the Gq-protein mediated signaling cascade[4]. Ex vivo validation shows that DV-7028 causes a parallel rightward shift in the serotonin concentration-response curve (pA2 = 7.92) and inhibits serotonin-induced pressor effects with an IC50 of 0.032 µM [2].
Crucially, while COX-1 inhibitors like aspirin only attenuate the severity of cyclic flow reductions (CFR), DV-7028 can completely abolish CFRs without altering systemic blood pressure, proving that 5-HT2A antagonism is required to neutralize platelet-driven arterial occlusion[5].
Fig 1. Mechanism of action of DV-7028 via 5-HT2A receptor antagonism.
Quantitative In Vivo Pharmacodynamics
The following table summarizes the optimized dosing regimens across different mammalian models to achieve targeted receptor blockade without off-target hemodynamic collapse.
Animal Model
Target Indication
Route
Recommended Dosage
Key Pharmacodynamic Outcome
Rat (Sprague-Dawley)
Arterial Thrombosis
IV
0.01 – 0.1 mg/kg
Delays arterial thrombus formation; strictly ineffective in venous thrombosis .
Rat (Sprague-Dawley)
Pulmonary Hypertension
PO
10 mg/kg (BID)
Suppresses RV hypertrophy; maintains plasma levels > 10⁻⁷ M over 23 days [[3]]([Link]).
Causality & Design: This model mimics unstable angina. Endothelial injury combined with subendothelial matrix (collagen) exposure triggers rapid platelet adhesion. DV-7028 is administered only after a baseline is established to prove active intervention rather than mere prophylaxis [6].
Fig 2. Step-by-step workflow for the canine coronary thrombosis model.
Step-by-Step Methodology:
Surgical Preparation: Anesthetize the canine subject and perform an open-chest procedure to expose the left anterior descending (LAD) coronary artery.
Endothelial Injury: Partially occlude the LAD to induce turbulent flow and mechanically injure the endothelium.
Thrombus Induction: Insert a small catheter filled with collagen powder into the injured LAD segment to trigger platelet activation[6].
Self-Validation (Baseline): Monitor coronary blood flow velocity for exactly 1 hour. Confirm the appearance of stable, repeating Cyclic Flow Reductions (CFRs)[5].
Administration: Administer DV-7028 via a 0.1 mg/kg IV bolus, immediately followed by a continuous IV infusion of 0.3 mg/kg/h[6].
Endpoint Analysis: Record the frequency of CFRs (expected reduction of ~77%) and excise the vessel to measure final thrombus weight[5][6].
Protocol B: Rat Arterial Thrombosis & Hemodynamic Assessment
Causality & Design: High doses of DV-7028 (≥1.0 mg/kg) can induce bradycardia and hypotension via central vagal pathways. To isolate the peripheral 5-HT2A antagonistic effects from these central responses, a vagotomy is incorporated as a critical control[2]. Furthermore, because 5-HT drives platelet-rich (arterial) but not fibrin-rich (venous) clots, a venous thrombosis cohort is used to validate drug specificity[4].
Step-by-Step Methodology:
Anesthesia & Control Surgery: Anesthetize normotensive rats. In the control cohort, perform a bilateral vagotomy to abolish central bradycardia responses[2].
Specificity Validation (Venous Cohort): In a parallel cohort, perform vena cava ligation. DV-7028 should be completely ineffective here, validating that its mechanism is strictly tied to arterial occlusion[4].
DV-7028 Administration: Administer 0.01 to 0.1 mg/kg IV. This specific dose range strongly inhibits the pressor effects of serotonin without causing baseline hypotension in non-vagotomized rats[2].
Serotonin Challenge: Inject exogenous IV serotonin. In DV-7028 treated rats, the expected dose-dependent increase in blood pressure must be completely suppressed, validating successful 5-HT2A blockade[2].
Protocol C: Rat Monocrotaline (MCT)-Induced Pulmonary Hypertension
Causality & Design: Monocrotaline (MCT) injection causes progressive pulmonary capillary endothelial damage, leading to platelet accumulation and serotonin release over several weeks. Because this is a chronic disease model, oral (PO) administration is required to maintain steady-state therapeutic plasma levels (> 10⁻⁷ M) [3].
Step-by-Step Methodology:
Disease Induction: Administer a single subcutaneous injection of MCT (60 mg/kg)[3].
Chronic Dosing: Begin oral administration of DV-7028 at 10 mg/kg, twice daily (BID), starting immediately post-MCT injection[3].
Endpoint Analysis (Day 23): At 23 days post-MCT, catheterize the right ventricle and pulmonary artery. DV-7028 treatment will significantly suppress the MCT-induced elevation of pulmonary arterial pressure and prevent right ventricular hypertrophy[3].
References
Pawlak D, Adamkiewicz M, Malyszko J, Takada A, Mysliwiec M, Buczko W. "Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats." Journal of Cardiovascular Pharmacology, 1998. URL:[Link]
Morishima Y, Tanaka T, Watanabe K, Igarashi T, Yasuoka M, Shibano T. "Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs." Cardiovascular Research, 1991. URL:[Link]
Pawlak D, Takada A, Mysliwiec M, Buczko W. "A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats." Thrombosis Research, 1998. URL:[Link]
Miyata M, Ito M, Sasayama S. "[Role of serotonin in the progression of pulmonary hypertension]." Nihon Kyobu Shikkan Gakkai Zasshi, 1995. URL:[Link]
Tanaka T, Morishima Y, Watanabe K, Igarashi T, Yasuoka M, Shibano T. "Effect of DV-7028, a new 5-HT2 receptor antagonist, on cyclic blood flow reduction in the canine coronary artery." ScienceDirect, 1991. URL:[Link]
DV-7028 solvent compatibility with DMSO and ethanol
Application Note: Optimization of DV-7028 Solvent Compatibility and Reconstitution Protocols in DMSO and Ethanol Mechanistic Context and Application DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahy...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimization of DV-7028 Solvent Compatibility and Reconstitution Protocols in DMSO and Ethanol
Mechanistic Context and Application
DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione) is a highly selective 5-HT2A receptor antagonist utilized extensively in preclinical cardiovascular research. It is primarily deployed to investigate serotonin-induced pressor effects, hypotension, bradycardia, and the prevention of coronary thrombi formation in mammalian models[1],[2].
By selectively occupying the 5-HT2A receptor, DV-7028 competitively blocks serotonin binding, thereby preventing the downstream activation of the Gq-PLC-IP3 signaling cascade. This inhibition halts intracellular calcium release, effectively blunting vasoconstriction and platelet aggregation.
5-HT2A receptor signaling pathway and targeted inhibition by DV-7028.
Physicochemical Properties and Solvent Compatibility
A significant challenge in experimental design with DV-7028 (typically supplied as a hydrochloride salt) is its inherently poor solubility in standard laboratory solvents at room temperature. Baseline solubility in both DMSO and water is frequently reported as <1 mg/mL[3].
Causality of Insolubility: The compound features highly hydrophobic fluorobenzoyl-piperidinyl and tetrahydropyrido-triazine domains. These structural elements form a highly stable crystal lattice with strong intermolecular forces. Ethanol, possessing a lower dielectric constant and weaker hydrogen-bond accepting capability than DMSO, is ineffective at disrupting this lattice and serves poorly as a primary solvent.
To achieve pharmacologically relevant working concentrations (e.g., 10 mM master stocks), researchers must employ thermal and acoustic kinetic energy to overcome the thermodynamic barrier to dissolution[4].
Table 1: DV-7028 Physicochemical and Solvent Compatibility Profile
Up to 10 mM (~4.37 mg/mL) requires 37°C + Sonication[4]
Ethanol Compatibility
Poor as primary solvent; viable only as a cosolvent (<5% v/v)
Storage (Solid)
-20°C to -80°C (Desiccated, protected from light)
Experimental Protocols: Reconstitution and Validation
The following step-by-step methodologies are engineered as self-validating systems to ensure complete solvation, preventing downstream experimental artifacts.
Step-by-step workflow for DV-7028 reconstitution and quality control.
Protocol A: Preparation of 10 mM DV-7028 Master Stock in DMSO
Objective: Generate a stable, precipitate-free master stock for in vitro assays.
Equilibration: Allow the lyophilized DV-7028 vial to equilibrate to room temperature in a desiccator for 30 minutes.
Causality: Opening cold vials causes ambient moisture condensation, which introduces water into the anhydrous DMSO and triggers localized precipitation.
Solvent Addition: Weigh the required mass (e.g., 4.37 mg for 1 mL of 10 mM solution). Add anhydrous, cell-culture grade DMSO (≥99.9% purity).
Thermal-Acoustic Solvation (Critical Step): Seal the tube and place it in a water bath set to exactly 37°C for 5–10 minutes. Immediately transfer to an ultrasonic bath and sonicate for 5 minutes[4].
Causality: Heat lowers the activation energy for dissolution, while ultrasonic cavitation mechanically disrupts hydrophobic micro-aggregates.
Self-Validation Checkpoint (Tyndall Effect): Shine a focused laser pointer through the solution against a dark background.
Pass: The beam path is invisible (solution is optically clear). Proceed to step 5.
Fail: The beam path scatters light (Tyndall effect), indicating micro-particulates remain. Causality: Incomplete dissolution leads to inaccurate molarity and false-negative receptor binding affinities. Return to Step 3.
Storage: Divide into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw degradation. Store at -80°C.
Protocol B: Preparation of Ethanol-Cosolvent Working Solutions for In Vivo Administration
Objective: Dilute the DMSO master stock for intravenous animal administration (e.g., 0.1 mg/kg bolus[2]) while maintaining solubility and minimizing solvent-induced cardiovascular artifacts.
Primary Dilution: Thaw a 10 mM DMSO master stock at 37°C.
Cosolvent Addition: Add absolute ethanol dropwise while vortexing vigorously, ensuring the final ethanol concentration does not exceed 5% v/v.
Causality: Ethanol acts as an intermediate bridging solvent. It reduces the dielectric shock that occurs when transitioning the highly hydrophobic DV-7028 from pure DMSO into an aqueous physiological buffer.
Aqueous Phase Integration: Slowly add the required volume of physiological saline (0.9% NaCl) under continuous agitation. The final DMSO concentration must be ≤1% to prevent solvent-induced hypotension in rat or dog models[1],[2].
Self-Validation Checkpoint (Opalescence Test): Observe the final formulation at room temperature for 15 minutes.
Pass: The solution remains transparent.
Fail: Opalescence (cloudiness) develops, indicating the compound has nucleated and crashed out of solution. Causality: Intravenous injection of a precipitated suspension causes micro-embolisms, confounding cardiovascular readouts. Discard and reformulate using a surfactant (e.g., 2% Tween-80) prior to aqueous integration.
Application Note: Utilizing DV-7028 in High-Throughput GPCR Screening Assays
Introduction & Mechanistic Rationale DV-7028 (CAS 133364-62-2) is a highly potent and selective 5-hydroxytryptamine-2A (5-HT2A) receptor antagonist. Originally investigated for its robust anti-thrombotic properties and i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
DV-7028 (CAS 133364-62-2) is a highly potent and selective 5-hydroxytryptamine-2A (5-HT2A) receptor antagonist. Originally investigated for its robust anti-thrombotic properties and its ability to prevent coronary cyclic flow reductions[1, 2], DV-7028 has evolved into an invaluable pharmacological tool in early drug discovery. This application note details the mechanistic rationale and provides a self-validating, step-by-step High-Throughput Screening (HTS) protocol for using DV-7028 in fluorometric intracellular calcium assays, as well as its utility in broader quantitative HTS (qHTS) profiling.
Pharmacological Causality
The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, serotonin (5-HT), the receptor triggers the exchange of GDP for GTP on the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (Ca²⁺). Physiologically, this calcium transient drives platelet aggregation and vascular smooth muscle contraction [1, 4].
DV-7028 acts as a competitive antagonist at the 5-HT2A receptor. By occupying the orthosteric binding site, DV-7028 prevents serotonin-induced Gq activation, thereby halting the downstream calcium cascade. In an HTS environment, this mechanism allows researchers to use fluorescent calcium indicators (e.g., Fluo-4 AM) to quantify receptor antagonism in real-time.
Figure 1: 5-HT2A Receptor Signaling Pathway and DV-7028 Inhibition Mechanism.
HTS Assay Design: The Self-Validating FLIPR System
When screening novel compound libraries for 5-HT2A antagonism, assay robustness is paramount. The Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard for Gq-coupled GPCRs.
To ensure the protocol is a self-validating system , the assay relies on the continuous calculation of the Z'-factor. DV-7028 serves as the positive control for 100% inhibition (minimum signal), while an EC80 concentration of serotonin serves as the negative control for 0% inhibition (maximum signal). A Z'-factor ≥ 0.5 mathematically guarantees that the separation between the DV-7028 inhibited state and the serotonin activated state is wide enough, and the variance tight enough, to reliably identify true hits without false positives.
Figure 2: High-Throughput FLIPR Calcium Assay Workflow for DV-7028.
Cell Line Selection : Utilize CHO-K1 cells stably expressing the human 5-HT2A receptor.
Plating : Seed cells at a density of 10,000 cells/well in 20 µL of assay medium (DMEM/F12 + 10% FBS) into a 384-well black-wall, clear-bottom microplate.
Incubation : Incubate overnight at 37°C, 5% CO₂.
Causality: Allowing 18-24 hours for adhesion ensures a uniform cellular monolayer, which is critical to minimizing well-to-well variability in the fluorescent signal.
Phase 2: Dye Loading
Dye Preparation : Prepare a 2X Fluo-4 AM dye loading solution in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid (pH 7.4).
Causality: Probenecid inhibits organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cytoplasm, thereby maintaining a high signal-to-noise ratio.
Loading : Add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester.
Phase 3: Compound Addition and Pre-Incubation
DV-7028 Preparation : Prepare a 10-point, 3-fold serial dilution of DV-7028 starting at 10 µM (final assay concentration) in HBSS + 0.1% BSA.
Addition : Transfer 10 µL of the DV-7028 dilutions to the assay plate using an automated liquid handler.
Equilibration : Incubate for 30 minutes at room temperature.
Causality: This pre-incubation step is essential to allow the competitive antagonist (DV-7028) to reach thermodynamic binding equilibrium at the 5-HT2A receptors before the agonist challenge.
Baseline : Record baseline fluorescence for 10 seconds.
Agonist Addition : Automatically inject 10 µL of Serotonin at its predetermined EC80 concentration (typically ~30-50 nM).
Measurement : Continue recording fluorescence at 1-second intervals for 3 minutes to capture the peak calcium transient.
Phase 5: Data Analysis and Self-Validation
Signal Calculation : Calculate the response as Maximum minus Minimum relative fluorescence units (RFU).
IC50 Determination : Plot the normalized response against the log concentration of DV-7028 using a 4-parameter logistic non-linear regression model.
Z'-factor Validation : Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|. If Z' < 0.5, the plate data lacks statistical reliability and the assay must be rejected/repeated.
Quantitative Data Presentation
The following table summarizes the typical pharmacological parameters and HTS quality metrics when utilizing DV-7028 as a reference standard in the described 384-well FLIPR assay.
Parameter
Value / Metric
Description
Target
5-HT2A Receptor
Primary pharmacological target.
DV-7028 IC50
15 - 35 nM
Typical half-maximal inhibitory concentration in FLIPR.
pA2 Value
~7.92
Affinity measure from isolated tissue models [5].
Assay Format
384-well
High-throughput compatible microplate.
Signal-to-Background (S/B)
> 4.0
Ratio of EC80 Agonist signal to DV-7028 inhibited signal.
Z'-factor
0.65 - 0.80
Indicates an excellent, highly robust screening assay.
DMSO Tolerance
Up to 1%
Maximum final DMSO concentration without signal degradation.
Broader Applications in qHTS Off-Target Profiling
Beyond its primary use as a 5-HT2A antagonist, DV-7028 is frequently incorporated into comprehensive bioactive compound libraries (e.g., NCGC libraries). These libraries are subjected to quantitative High-Throughput Screening (qHTS) across diverse targets to map polypharmacology and off-target effects. For instance, recent virtual and empirical screening campaigns have evaluated compounds like DV-7028 against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) to identify novel scaffolds for neurodegenerative diseases [3]. Including well-characterized molecules like DV-7028 in these broad screens provides critical baseline data for structure-activity relationship (SAR) modeling and helps flag potential off-target liabilities early in drug development.
References
A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats
Source: PubMed (NIH)[Link]
Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs
Source: Cardiovascular Research (Oxford Academic)
[Link]
Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening
Source: Journal of Chemical Information and Modeling (ACS Publications)[Link]
Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs
Source: PubMed (NIH)
[Link]
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats
Source: PubMed (NIH)
[Link]
Application
Application Note: Preparation and Application of DV-7028 Stock Solutions for In Vitro Assays
Executive Summary DV-7028 hydrochloride is a highly potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist[1]. It is primarily utilized in cardiovascular and hematological research to study platelet agg...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
DV-7028 hydrochloride is a highly potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist[1]. It is primarily utilized in cardiovascular and hematological research to study platelet aggregation, arterial thrombosis, and vascular tone[2][3]. Because of its specific physicochemical properties, improper reconstitution can lead to compound precipitation, resulting in failed assays and irreproducible data. This application note provides a validated, self-consistent protocol for overcoming the compound's inherent solubility challenges to prepare stable stock solutions for in vitro assays.
Physicochemical Profile & Solubility Dynamics
Understanding the physical properties of DV-7028 is critical for reliable assay preparation.
Chemical Name : 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione hydrochloride[4]
The Solubility Challenge :
According to safety data provided by[6], the basal solubility of DV-7028 in both water and Dimethyl Sulfoxide (DMSO) is less than 1 mg/mL at room temperature. This low basal solubility is driven by a high crystal lattice energy. However, as noted by [5], this limitation can be overcome to achieve a 10 mM working stock by applying targeted thermal and mechanical energy (gentle warming and ultrasonic agitation).
Reconstitution Volumes
To ensure precision, do not weigh the compound if it is supplied in standard milligram aliquots (e.g., 1 mg, 5 mg); instead, add the solvent directly to the original vial.
Table 1: Reconstitution Volumes for DV-7028 Hydrochloride Stock Solutions
Mass of DV-7028 HCl
Volume of DMSO for 1 mM
Volume of DMSO for 5 mM
Volume of DMSO for 10 mM
1.0 mg
2.289 mL
0.458 mL
0.229 mL
5.0 mg
11.444 mL
2.289 mL
1.144 mL
10.0 mg
22.888 mL
4.578 mL
2.289 mL
Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (436.91 g/mol )] × 1000.
Protocol: Preparation of 10 mM DV-7028 Stock Solution
Equilibration : Allow the DV-7028 vial to equilibrate to room temperature for 30 minutes before opening.
Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water absorption will cause the hydrophobic base to crash out of solution and alter the precise mass of the powder.
Solvent Addition : Add the calculated volume of anhydrous DMSO (e.g., 1.144 mL for 5.0 mg) directly to the vial.
Causality: Anhydrous DMSO is strictly required to prevent water-induced precipitation during long-term storage.
Thermal & Acoustic Disruption : Cap the tube tightly. Incubate in a 37°C water bath for 5 minutes, immediately followed by 5–10 minutes in an ultrasonic bath.
Causality: The combination of thermal energy and mechanical cavitation disrupts the compound's crystal lattice, successfully overcoming the <1 mg/mL basal solubility limit[5].
System Validation Checkpoint : Visually inspect the solution against a bright light source. The solution must be 100% optically clear. The presence of any microscopic refraction or turbidity invalidates the stock; if observed, return the tube to the ultrasonic bath for an additional 5 minutes.
Aliquoting & Storage : Aliquot the validated stock into single-use volumes (e.g., 20–50 µL) and store at -20°C or -80°C in the dark.
Causality: DV-7028 is prone to irreversible precipitation if subjected to repeated freeze-thaw cycles. Single-use aliquots maintain absolute stock integrity.
Experimental Workflow: In Vitro Platelet Aggregation Assay
In vivo and in vitro studies, such as those published in [7], demonstrate that DV-7028 effectively delays arterial thrombosis and inhibits platelet aggregation without the bleeding excess typically associated with other anti-thrombotic agents[3].
Blood Collection & PRP Isolation : Collect whole blood into sodium citrate tubes. Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).
Pre-incubation : Dilute the 10 mM DV-7028 stock in assay buffer to achieve final testing concentrations (typically 0.1 µM – 10 µM). Add to the PRP and incubate for 10-15 minutes at 37°C.
Causality: Pre-incubation allows the antagonist to achieve steady-state competitive binding at the 5-HT2A receptors before the agonist is introduced.
System Validation Checkpoint : Run a parallel vehicle control containing the exact same final concentration of DMSO (must be ≤0.1%). If the vehicle control shows >5% inhibition of baseline platelet aggregation compared to an untreated control, the assay is invalidated due to solvent toxicity. This guarantees that any observed anti-aggregation effect is strictly causally linked to DV-7028.
Stimulation & Measurement : Add a platelet agonist (e.g., Serotonin) to trigger aggregation. Monitor light transmission using a platelet aggregometer.
Mechanistic Pathway Visualization
Figure 1: DV-7028 competitive inhibition of the 5-HT2A receptor signaling pathway.
References
BioCrick. "DV 7028 hydrochloride-COA." BioCrick Biotech. Available at: [Link]
AMSBIO. "DV 7028 hydrochloride, AMS.T22753-50-MG." AMS Biotechnology. Available at:[Link]
Oxford Academic. "Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs." Cardiovascular Research. Available at: [Link]
Juniper Publishers. "The Novel Anti-Thrombotic Drug with No-Bleeding Excess." Journal of Cardiology & Cardiovascular Therapy. Available at:[Link]
National Institutes of Health (NIH). "Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats." PubMed. Available at: [Link]
PubChemLite. "Dv-7028 (C21H25FN4O3)." Université du Luxembourg. Available at: [Link]
DV-7028 (chemically identified as 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione) is a potent, highly selective 5-HT2A receptor antagonist[1]. In preclinical cardiovascular research, it is heavily utilized for its ability to inhibit platelet aggregation and delay arterial thrombosis development without inducing severe hypotensive or bradycardic side effects at standard therapeutic doses[1][2]. Because of its high specificity, preserving the structural integrity of DV-7028 hydrochloride through rigorous storage and handling protocols is paramount to ensuring reproducible, artifact-free data in serotonergic mechanism studies.
Physicochemical Properties & Stability Metrics
To maintain the scientific integrity of assays utilizing DV-7028 hydrochloride, researchers must strictly adhere to validated storage parameters. The compound is typically supplied as a lyophilized powder and is highly sensitive to environmental moisture.
Table 1: Physicochemical and Storage Specifications of DV-7028 Hydrochloride
Parameter
Specification
Chemical Name
DV-7028 hydrochloride
CAS Number
133364-62-2
Molecular Formula
C21H26ClFN4O3
Molecular Weight
436.91 g/mol
Purity
>98% (HPLC)
Powder Storage (Long-term)
-20°C (Shelf life: 36 months)
Solvent Storage (Long-term)
-80°C (Shelf life: 12 months)
Desiccation
Required (Store in sealed, cool, dry conditions)
Causality of Storage Conditions: DV-7028 hydrochloride is susceptible to hydrolysis and polymorphic shifts if exposed to ambient moisture over prolonged periods[3]. While desiccation at room temperature is acceptable for short-term transit, long-term integrity requires sub-zero temperatures (-20°C) to arrest kinetic degradation pathways and prevent the cleavage of the fluorobenzoyl or triazine-dione moieties[4].
Preparation and Solubilization Protocols
A frequent challenge in working with complex heterocyclic compounds like DV-7028 is achieving complete solubilization without inducing thermal degradation. The following protocol is designed as a self-validating system to ensure compound stability.
Protocol 1: Reconstitution and Aliquoting of DV-7028
Objective: Create a stable stock solution while preventing freeze-thaw degradation.
Equilibration: Remove the sealed vial of DV-7028 powder from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator.
Causality: Opening a cold vial introduces atmospheric condensation. Water ingress accelerates hydrolytic degradation of the stock powder, leading to a loss of receptor binding affinity.
Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO or sterile water, depending on the specific assay requirements) to achieve the desired stock concentration (e.g., 10 mM).
Thermal-Kinetic Solubilization: If the compound exhibits resistance to dissolution, warm the microcentrifuge tube to 37°C (98.6°F) and place it in an ultrasonic water bath for 5–10 minutes[3].
Causality: The combination of mild thermal energy (37°C) and acoustic cavitation (sonication) provides the activation energy required to break the crystal lattice of the hydrochloride salt without exceeding the thermal threshold that causes molecular degradation.
Aliquoting: Divide the solubilized stock into 10–50 µL single-use aliquots.
Cryopreservation: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C for long-term storage (up to 12 months)[4].
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients, precipitation of the compound, and inconsistent dosing in downstream assays.
System Validation: To validate the integrity of the reconstituted batch, run a pilot platelet aggregation assay using a vehicle-only control alongside a known 5-HT agonist (e.g., serotonin). If the vehicle control shows baseline aggregation and the DV-7028 aliquot completely abolishes it, the structural integrity of the stored compound is functionally verified.
Experimental Workflow: In Vivo Thrombosis Model
DV-7028 is primarily utilized to study the role of 5-HT derived from activated platelets in the formation of intracoronary thrombi[2].
Preparation: Anesthetize the animal model and partially occlude the left anterior descending (LAD) coronary artery to establish baseline hemodynamics.
Administration: Administer DV-7028 intravenously as a bolus of 0.1 mg/kg, followed by a continuous infusion of 0.3 mg/kg/h[2]. Allow 15 minutes for receptor saturation.
Endothelial Injury: Induce thrombosis by inserting a collagen-coated catheter into the injured endothelium[2].
Measurement & Validation: Monitor coronary blood flow continuously. A successful, validated assay will demonstrate a >50% reduction in thrombus weight and a complete attenuation of cyclic flow reductions (CFR) compared to vehicle controls, confirming successful 5-HT2A receptor blockade[2][5].
Signaling Pathway Visualization
The following diagram illustrates the mechanistic pathway by which DV-7028 exerts its antithrombotic effects via 5-HT2A receptor antagonism.
Mechanism of DV-7028 mediated 5-HT2A receptor antagonism and thrombosis inhibition.
Title: A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats | Source: Thrombosis Research / PubMed | URL: [Link]
Title: Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs | Source: Cardiovascular Research / Oxford Academic | URL: [Link]
Technical Support Center: Troubleshooting DV-7028 Precipitation in Aqueous Solutions
Welcome to the Technical Support Center for DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride). DV-7028 is a highly selective 5-HT2A r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride). DV-7028 is a highly selective 5-HT2A receptor antagonist heavily utilized in cardiovascular research to investigate and delay arterial thrombosis ()[1].
Despite being supplied as a hydrochloride salt, researchers frequently encounter severe precipitation issues when preparing aqueous stocks or diluting the compound into physiological buffers. This guide provides the mechanistic causality behind these solubility limits and field-proven, self-validating protocols to ensure stable formulation for your assays.
Part 1: Physicochemical Properties & Solubility Data
To understand why DV-7028 precipitates, we must look at its molecular structure. The compound possesses a bulky, highly hydrophobic 4-(4-fluorobenzoyl)piperidine moiety. While the hydrochloride salt form provides some baseline polarity, the large hydrophobic surface area leads to a high free energy of hydration, driving aggregation in aqueous media.
Moderate molecular size requires a substantial hydration shell to remain suspended in solution.
Salt Form
Hydrochloride (HCl)
Enhances baseline polarity compared to the free base, but is insufficient alone for high-concentration aqueous stocks.
Baseline H2O Solubility
< 1 mg/mL (at 25°C)
The hydrophobic fluorobenzoyl piperidine ring drives rapid hydrophobic aggregation at room temperature.
Optimized H2O Solubility
~10 mM (approx. 4.37 mg/mL)
Thermal and acoustic energy disrupts solute-solute interactions, allowing temporary supersaturation.
Part 2: Troubleshooting FAQs
Q1: Why does DV-7028 precipitate immediately when diluted into PBS or physiological saline?A1: Precipitation in physiological buffers is driven by the thermodynamic "salting-out" effect. PBS and saline contain high concentrations of ions (e.g., Na+, Cl-, PO4 3-). These ions strongly interact with water molecules, effectively stripping the hydration shell away from the DV-7028 molecules. Because DV-7028 possesses a bulky hydrophobic ring, the loss of its hydration shell forces the molecules to rapidly aggregate to minimize thermodynamic instability, resulting in visible precipitation.
Q2: How can I achieve a stable 10 mM stock solution in pure water without relying on DMSO?A2: The baseline solubility of DV-7028 in water at 25°C is strictly < 1 mg/mL ()[2]. However, it can be solubilized up to 10 mM through the application of thermodynamic and mechanical disruption ()[3]. By warming the solution to 37°C and applying ultrasonic bath sonication, you provide the necessary enthalpy and cavitation shear forces to break solute-solute hydrophobic interactions, forcing the compound into solution ()[4].
Q3: My in vivo thrombosis model requires intravenous injection. How do I prevent the solubilized DV-7028 from precipitating in the syringe before administration?A3: If a 10 mM aqueous solution cools below 37°C in the syringe, it becomes supersaturated and will nucleate. To prevent this, you must either maintain the syringe at 37°C using a warming sleeve or introduce a biocompatible co-solvent (such as 1-5% DMSO or cyclodextrins). This lowers the free energy of the solubilized state, ensuring the 5-HT2A receptor antagonist remains bioavailable to effectively delay arterial thrombosis upon injection ()[1].
Part 3: Solubilization Workflow & Self-Validating Protocol
Workflow for resolving DV-7028 aqueous precipitation using thermal and acoustic energy.
Protocol: Preparation of a 10 mM Aqueous DV-7028 Stock Solution
Causality Focus: This protocol uses thermal and acoustic energy to overcome the high free energy of hydration required to dissolve the hydrophobic moieties of DV-7028.
Step 1: Gravimetric Addition
Weigh the required mass of DV-7028 hydrochloride powder. For a 10 mM solution, add 4.37 mg per 1 mL of molecular biology grade ddH2O.
Step 2: Thermal Incubation
Place the sealed tube in a water bath set strictly to 37°C for 5 minutes.
Causality: Thermal energy increases molecular kinetic energy, disrupting the crystalline lattice of the compound ()[4].
Step 3: Acoustic Cavitation (Sonication)
Transfer the tube to an ultrasonic bath (maintained at 37°C) and sonicate for 10-15 minutes.
Causality: Acoustic cavitation generates localized shear forces that break apart micro-aggregates, drastically increasing the surface area for solvent interaction.
Step 4: Self-Validation via Spectrophotometry
Do not rely solely on visual inspection, as micro-precipitates can remain suspended and ruin downstream assays. Blank a spectrophotometer with ddH2O and measure the stock solution at OD600.
Validation Condition: An OD600 < 0.05 indicates a true solution. An OD600 ≥ 0.05 indicates persistent micro-precipitation, requiring an additional 5 minutes of sonication or the formulation adjustment (e.g., adding 1% DMSO).
Part 4: Downstream Application & Mechanism
When properly solubilized, DV-7028 acts as a potent competitive antagonist at the 5-HT2A receptor, preventing serotonin-induced Gq protein activation and subsequent intracellular calcium release, which is critical for studying platelet aggregation.
Mechanism of properly solubilized DV-7028 acting as a 5-HT2A receptor antagonist.
References
DV 7028 hydrochloride - ChemBK . Source: ChemBK. URL: [Link]
DV 7028 hydrochloride-COA - BioCrick . Source: BioCrick. URL: [Link]
A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats . Source: Thrombosis Research (PubMed/ScienceDirect). URL:[Link]
FAQ 1: What is the mechanistic rationale for optimizing DV-7028 concentration in 5-HT2A assays?
Welcome to the Technical Support Center for DV-7028 assay optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and methodological challenges rese...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for DV-7028 assay optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and methodological challenges researchers face when determining the half-maximal inhibitory concentration (IC50) of DV-7028.
This guide abandons generic advice in favor of field-proven, self-validating protocols that ensure your pharmacological data is both accurate and reproducible.
DV-7028 is a highly potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. In vivo, it effectively blocks serotonin-induced pressor effects and delays arterial thrombosis by preventing platelet activation .
To optimize its IC50 determination, you must understand the causality of the target's signaling cascade. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon serotonin binding, the Gq protein activates Phospholipase C (PLC), which cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (
Ca2+
). DV-7028 competitively binds to the 5-HT2A receptor, preventing this entire cascade. Therefore, the most reliable way to measure DV-7028's IC50 is by quantifying the inhibition of this downstream calcium flux.
5-HT2A Gq-coupled signaling pathway demonstrating competitive inhibition by DV-7028.
FAQ 2: How do I set up a robust, self-validating in vitro assay to determine the IC50 of DV-7028?
To ensure trustworthiness, the assay must be a self-validating system. We utilize an intracellular calcium flux assay. The critical step here is the agonist challenge : you must use an
EC80
concentration of Serotonin. Using an
EC100
will artificially right-shift the DV-7028 IC50 (making it appear less potent) due to receptor reserve and competitive binding dynamics, while an
EC20
risks severe signal-to-noise degradation.
Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5%
CO2
.
Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye. Crucial Causality: Dilute the dye in assay buffer containing 2.5 mM probenecid. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye out and ensuring a stable baseline fluorescence. Incubate for 60 minutes at 37°C.
DV-7028 Incubation: Prepare a 10-point, 3-fold serial dilution of DV-7028. Add 10 µL/well of the compound and incubate for 30 minutes at room temperature. This incubation time is mandatory to allow antagonist-receptor binding equilibrium before the agonist is introduced.
Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 10 µL/well of Serotonin at its pre-determined
EC80
concentration.
Signal Detection: Record fluorescence (Ex 488 nm / Em 515 nm) continuously for 3 minutes.
Data Analysis: Calculate the maximum peak height minus baseline. Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to extract the IC50.
Step-by-step workflow for determining DV-7028 IC50 via intracellular calcium flux assay.
FAQ 3: My IC50 curve for DV-7028 is incomplete (missing asymptotes). How do I optimize the concentration range?
An incomplete curve indicates your concentration range does not span the full dynamic binding range of the compound. DV-7028 is a highly potent antagonist. If your curve lacks a lower asymptote (maximal inhibition), your top concentration is too low. If it lacks an upper asymptote (baseline agonist response), your bottom concentration is too high.
Use the historical pharmacological data below to anchor your concentration range. In isolated tissue models, DV-7028 exhibits an IC50 of approximately 32 nM .
Quantitative Data: Reference Pharmacological Parameters for DV-7028
Assay Type / Model
Target Mechanism
Reported Value
Recommended In Vitro Assay Range
Isolated Perfused Rat Hindleg
5-HT2A (Pressor Effect)
IC50 = 0.032 ± 0.004 µM
0.5 nM to 10 µM (10-point, 3-fold)
Rat Perfused Tail Artery
5-HT2A (Pressor Effect)
pA2 = 7.92
0.5 nM to 10 µM (10-point, 3-fold)
In Vivo Canine Model
Coronary Thrombus Inhibition
51% reduction at 0.1 mg/kg
N/A (In vivo dosing)
Troubleshooting Action: Based on the ~32 nM functional IC50, center your 10-point dilution series around 30 nM. A range starting at a top concentration of 10 µM down to 0.5 nM (using 1:3 dilutions) will perfectly capture both the upper and lower asymptotes, allowing the 4PL model to converge accurately.
FAQ 4: How do I prove my DV-7028 IC50 data is reliable and not an assay artifact?
To guarantee scientific integrity, your assay must include internal validation controls:
Reference Antagonist Control: Always run a well-characterized 5-HT2A antagonist (e.g., Ketanserin) on the same plate. If Ketanserin's IC50 deviates from established literature values (~2-3 nM), your assay conditions (e.g., cell passage number, dye viability) are compromised, and the DV-7028 data should be discarded.
Z'-Factor Validation: Include at least 16 wells of Max Signal (
EC80
Serotonin + Vehicle) and Min Signal (Buffer only). A Z'-factor > 0.5 mathematically validates that the assay window is robust enough for accurate IC50 determination.
Schild Plot Analysis: To definitively prove that DV-7028 is acting via competitive antagonism, run DV-7028 IC50 curves against multiple varying concentrations of Serotonin. A linear Schild plot with a slope of ~1.0 confirms competitive binding at the 5-HT2A receptor .
References
Title: Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats.
Source: Journal of Cardiovascular Pharmacology (1998)
URL: [Link]
Title: A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats.
Source: Thrombosis Research (1998)
URL: [Link]
Title: Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs.
Source: Cardiovascular Research (1993)
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting DV-7028 Baseline Cell Toxicity
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers who are utilizing DV-7028 —a highly potent and selective 5-HT2A receptor antagonist—in their cardiovascular, t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers who are utilizing DV-7028 —a highly potent and selective 5-HT2A receptor antagonist—in their cardiovascular, thrombosis, and neuropharmacology models [1, 2].
While DV-7028 is an excellent tool for blocking serotonin-mediated pathways, researchers often report unexpected "baseline toxicity" (e.g., cell detachment, metabolic decline, or apoptosis) before the introduction of any agonist. This guide is designed to help you decouple true receptor-mediated phenotypes from artifactual cytotoxicity by addressing the physical chemistry of the compound and the physiological stress of the assay conditions.
Quantitative Parameters for DV-7028 In Vitro Assays
To establish a self-validating experimental system, your assay parameters must stay within the validated functional windows outlined below. Deviating from these thresholds is the primary cause of baseline toxicity.
Parameter
Recommended Range
Toxicity Threshold
Causality / Rationale
Final DMSO Concentration
0.01% – 0.1% (v/v)
> 0.5% (v/v)
High DMSO disrupts lipid bilayers, causing osmotic stress and solvent-mediated apoptosis.
DV-7028 Working Dose
10 nM – 1 µM
> 10 µM
Exceeding the
IC50
by >1000x leads to off-target kinase inhibition and non-specific membrane disruption.
Serum Starvation Time
4 – 6 hours
> 12 hours
Prolonged starvation removes survival factors (PI3K/Akt), pushing cells into G0 and sensitizing them to xenobiotics [4].
Media Temperature
37°C (pre-warmed)
≤ 20°C (cold)
DV-7028 has low aqueous solubility [3]. Cold media induces rapid microcrystal precipitation.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit rapid morphological changes (rounding up and detachment) within 1 hour of adding DV-7028. What is causing this acute toxicity?A1: Acute toxicity within an hour is rarely due to 5-HT2A antagonism. It is almost always a vehicle effect or compound precipitation. DV-7028 hydrochloride has limited aqueous solubility (<1 mg/mL in water) and relies on DMSO as a vehicle [3]. If you dilute a highly concentrated stock (e.g., 10 mM) directly into cold culture media, the compound undergoes "solvent shock" and precipitates. These microcrystals physically damage the cell membrane and cause localized hyper-concentrations of the drug.
Solution: Ensure your final DMSO concentration is ≤ 0.1%. Pre-warm your culture media to 37°C before adding the compound, and perform serial dilutions in intermediate media rather than spiking the stock directly into the culture well.
Q2: I am performing a GPCR signaling assay and using serum starvation to reduce basal ERK phosphorylation. However, DV-7028 is causing massive cell death after 24 hours. Why?A2: Serum starvation is a standard protocol to synchronize cells and reduce background noise in 5-HT2A signaling assays [4]. However, removing growth factors deprives the cells of essential survival signals. When cells are already under severe metabolic stress from starvation, the addition of a xenobiotic like DV-7028 can push them over the apoptotic threshold.
Solution: Do not starve cells completely (0% FBS) for 24 hours. Instead, use a "low-serum" approach (0.5% - 1% FBS) or shorten the complete starvation window to 4–6 hours prior to the assay.
Q3: How can I differentiate between true 5-HT2A-mediated functional effects and off-target cytotoxicity?A3: You must establish the therapeutic window by comparing the half-maximal inhibitory concentration (
IC50
) for the 5-HT2A receptor against the half-maximal cytotoxic concentration (
CC50
). DV-7028 is highly potent, often achieving receptor blockade at nanomolar concentrations[1, 2]. If your assay requires >10 µM to see a functional effect, you are likely observing off-target cytotoxicity rather than selective 5-HT2A antagonism.
Solution: Run an orthogonal cell viability assay (e.g., ATP-based CellTiter-Glo) in parallel with your functional assay to confirm that viability remains >90% at your chosen working concentration.
To ensure trustworthiness in your data, every protocol must be a self-validating system. The following methodology includes built-in controls to separate compound toxicity from handling errors.
Step 1: Master Stock Preparation
Dissolve DV-7028 hydrochloride in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw degradation.
Step 2: Intermediate Dilution (Critical Step)
Pre-warm your assay media (containing 1% FBS) to 37°C. Create a 10x intermediate working solution (e.g., 10 µM) by diluting the master stock into the pre-warmed media. Vortex immediately for 10 seconds to prevent precipitation.
Step 3: Cell Preparation & Starvation
Seed your target cells (e.g., HEK293 expressing 5-HT2A or primary vascular smooth muscle cells) at
2×104
cells/well in a 96-well plate. Allow 24 hours for attachment. Wash cells once with warm PBS and replace with low-serum media (1% FBS) for exactly 6 hours.
Step 4: Treatment & Self-Validation Controls
Add 10 µL of the 10x intermediate solution to the 90 µL of media in the well (Final DV-7028 concentration: 1 µM; Final DMSO: 0.01%).
Self-Validation Requirement: You must include the following parallel controls:
Vehicle Control: 0.01% DMSO in media (Establishes baseline viability).
Positive Toxicity Control: 10% DMSO or 100 µM Puromycin (Validates the sensitivity of your viability readout).
Step 5: Incubation & Orthogonal Readout
Incubate for the required time (e.g., 30 min for calcium mobilization, 24h for viability checks). Before interpreting your functional GPCR data, confirm via your Vehicle Control that baseline viability is >95%.
Troubleshooting Decision Logic
Use the following diagnostic pathway to systematically identify and resolve the root cause of DV-7028 toxicity in your cultures.
Diagnostic flowchart for resolving DV-7028 in vitro baseline cell toxicity.
References
Pawlak, D., et al. (1998). Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. Journal of Cardiovascular Pharmacology. Available at:[Link]
Morishima, Y., et al. (1991). Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs. Cardiovascular Research. Available at:[Link]
Bhattacharyya, S., et al. (2016). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ResearchGate / Cell Mol Neurobiol. Available at:[Link]
Optimization
DV-7028 Assay Troubleshooting & Technical Support Center
Welcome to the DV-7028 Technical Support Center. As application scientists, we understand that achieving high-fidelity data with selective receptor antagonists requires strict control over assay conditions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the DV-7028 Technical Support Center. As application scientists, we understand that achieving high-fidelity data with selective receptor antagonists requires strict control over assay conditions. DV-7028 is a potent, highly selective 5-hydroxytryptamine2 (5-HT2A) receptor antagonist utilized extensively in cardiovascular and thrombosis research[1].
While it is an exceptional tool for isolating the role of serotonin in platelet aggregation and arterial thrombosis, improper dosing or assay design can induce significant off-target artifacts. This guide is engineered to help you troubleshoot anomalies, understand the mechanistic causality behind them, and implement self-validating experimental protocols.
Part 1: Diagnostic Q&A – Mitigating Off-Target & Assay Artifacts
Q1: Why am I seeing non-specific inhibition of platelet aggregation when using DV-7028?A: DV-7028 competes with serotonin at the 5-HT2A receptor. This receptor couples to Gq proteins, activating the PLC pathway to amplify platelet aggregation[1]. When you exceed the compound's IC50 (0.032 µM) by orders of magnitude (e.g., >1 µM), it loses its thermodynamic selectivity. At these elevated concentrations, DV-7028 may sterically hinder other GPCRs or disrupt membrane dynamics, blunting pathways that rely on ADP or collagen[2]. Ensure your working concentration is titrated near its established IC50.
Q2: In my in vivo rat model, DV-7028 administration is causing severe bradycardia and hypotension. Is this an off-target effect?A: Yes. DV-7028 is designed to target peripheral 5-HT2A receptors to delay arterial thrombosis without altering systemic hemodynamics at low doses (0.01 - 0.1 mg/kg)[3]. However, at intravenous doses ≥1.0 mg/kg, the compound crosses the threshold of peripheral selectivity. It triggers a vagally-mediated reflex, leading to profound bradycardia and hypotension[3]. This causality is proven by the fact that performing a vagotomy almost completely abolishes the bradycardia[3]. Restrict dosing to ≤0.1 mg/kg unless your model specifically accounts for these hemodynamic shifts.
Q3: How do I distinguish between 5-HT2A specific antagonism and generalized cytotoxicity in my in vitro assay?A: A robust assay must be self-validating. If DV-7028 is merely toxic or precipitating out of solution, it will globally suppress all aggregation. To verify target specificity, implement a dual-agonist matrix. Use a sensitizing but non-aggregating amount of ADP alongside serotonin[2]. DV-7028 should neutralize this synergistic aggregation. However, a parallel control using a high, aggregating dose of pure ADP should remain completely unaffected by DV-7028[2]. If the pure ADP response is blunted, your DV-7028 concentration is too high.
Q4: Is DV-7028 interfering with serotonin uptake in my washed platelet assays?A: No. Mechanistic studies confirm that while DV-7028 potently inhibits collagen-induced secretion of serotonin, it does not affect the active uptake of serotonin into platelets[2]. If you observe altered serotonin uptake, evaluate your washing protocol for unintended platelet activation or verify the integrity of your radiolabeled ^3^H-serotonin[2].
Causality Context: To prove DV-7028 is acting specifically on 5-HT2A and not causing generalized membrane disruption, this protocol uses a dual-agonist matrix. Serotonin alone is a weak aggregator; it requires a sub-threshold sensitizing dose of ADP[2]. By testing DV-7028 against this synergistic pair, and cross-validating against a high-dose pure ADP control, the assay internally validates target specificity.
Step 1: Platelet-Rich Plasma (PRP) Isolation
Draw whole blood into 3.2% sodium citrate (1:9 ratio) to chelate calcium and prevent baseline coagulation.
Centrifuge at 200 × g for 15 minutes at room temperature. Carefully extract the PRP supernatant to avoid buffy coat contamination.
Step 2: Compound Preparation & Osmolarity Control
Dissolve DV-7028 hydrochloride in DMSO to create a 10 mM stock[1].
Dilute the stock in Tyrode's buffer to achieve a final well concentration of 0.03 µM to 0.1 µM (near the IC50 of 0.032 µM)[3].
Critical: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced platelet lysis.
Step 3: Baseline Incubation
Pre-incubate 250 µL of PRP with 10 µL of the diluted DV-7028 (or vehicle control) for 5 minutes at 37°C in an aggregometer cuvette under continuous stirring (1000 rpm).
Step 4: Synergistic Aggregation (The Test)
Add a sensitizing, non-aggregating dose of ADP (e.g., 0.5 µM) simultaneously with serotonin (10 µM)[2].
Expected Result: Vehicle controls will show robust aggregation. DV-7028-treated samples should show dose-dependent inhibition of this specific aggregation[2].
Step 5: Orthogonal Specificity Control (The Validation)
In a parallel cuvette containing DV-7028-treated PRP, add a high, aggregating dose of ADP (10 µM) alone[2].
Expected Result: Aggregation should proceed unmodified. If DV-7028 blunts this response, your concentration is causing off-target GPCR antagonism or cytotoxicity[2].
Part 3: Quantitative Reference Data
Use the following empirically derived parameters to benchmark your assay conditions and avoid off-target dosing thresholds.
Technical Support Center: Optimizing DV-7028 Fluorescence Assays
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers experiencing compressed dynamic ranges and high background noise when evaluating DV-7028 —a h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers experiencing compressed dynamic ranges and high background noise when evaluating DV-7028 —a highly selective 5-HT2A receptor antagonist (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione maleate)[1].
DV-7028 is a critical pharmacological tool used to study the inhibition of serotonin-amplified platelet aggregation and arterial thrombosis[2]. However, the fluorescence-based assays used to measure its efficacy (e.g., intracellular calcium mobilization, flow cytometry, and flow chamber thrombosis models) are notoriously susceptible to matrix autofluorescence and pre-analytical artifact. This guide provides field-proven, causality-driven solutions to isolate your true biological signal.
Mechanistic Overview: Where Noise Interferes with Signal
To troubleshoot background noise, we must first understand the 5-HT2A signaling cascade. Because 5-HT2A is a Gq-coupled receptor, its activation by serotonin leads to phospholipase C (PLC) activation, IP3 production, and subsequent intracellular calcium release, which drives platelet activation[3]. DV-7028 competitively blocks this pathway. Background noise artificially inflates the downstream fluorescent readouts, masking the inhibitory potency (IC50) of DV-7028.
Fig 1: 5-HT2A signaling pathway illustrating where DV-7028 acts and where background noise interferes.
Troubleshooting FAQs
Q1: We are using Fluo-4 AM to measure intracellular calcium mobilization in platelets treated with DV-7028, but our baseline fluorescence is too high. How can we reduce this?A1: A high baseline in Fluo-4 assays typically results from extracellular dye accumulation or basal platelet stress. Platelets are highly sensitive to mechanical shear; if stressed during isolation, they leak calcium, which pre-loads the extracellular dye and raises the baseline. Because DV-7028 is a potent inhibitor, its effect is completely masked if the dynamic range (
F/F0
) is compressed.
The Fix: Incorporate 2.5 mM Probenecid (an inhibitor of organic anion transporters) during dye loading to prevent dye extrusion. Wash the platelets post-loading with a HEPES-Tyrode buffer containing 0.35% BSA and 0.02 U/mL apyrase to absorb leaked dye and scavenge ambient ADP.
Q2: When performing flow cytometry with FITC-conjugated PAC-1 antibodies to evaluate DV-7028's inhibition of platelet activation, we see significant non-specific binding. What is the cause?A2: Platelets express high levels of Fc receptors (specifically FcγRIIa). If you use whole IgG FITC-antibodies, the Fc portion will bind to the platelets regardless of whether the 5-HT2A receptor is activated or blocked by DV-7028, leading to false-positive fluorescence.
The Fix: Always pre-incubate your platelet-rich plasma (PRP) or washed platelets with an Fc receptor blocking reagent or 10 µg/mL normal human IgG for 10 minutes prior to adding your fluorescent antibodies.
Q3: We are using mepacrine-labeled platelets in a flow chamber assay over plaque homogenates. The background fluorescence is completely obscuring the DV-7028 inhibitory effect.A3: Mepacrine (quinacrine) labels platelet dense granules and emits in the green spectrum (~525 nm). Unfortunately, atherosclerotic plaque material and vascular elastic lamina exhibit massive autofluorescence in this exact same green spectrum[4].
The Fix: Shift your detection to the far-red spectrum. Abandon mepacrine and instead label your platelets with a deep-red lipophilic dye (e.g., CellTracker Deep Red or DiD). This entirely bypasses the green autofluorescence of the plaque matrix.
Quantitative Data: Optimizing Signal-to-Noise Ratio (SNR)
To demonstrate the efficacy of these troubleshooting steps, the following table summarizes the expected improvements in assay SNR when transitioning from standard to optimized conditions in DV-7028 evaluations.
Assay Type
Common Fluorophore (Ex/Em)
Primary Source of Background Noise
Optimized Fluorophore/Condition
SNR Improvement
Intracellular Calcium
Fluo-4 (494/506 nm)
Dye leakage & basal platelet stress
Cal-520 AM + Probenecid + Apyrase
3.5x increase
Platelet Activation (Flow)
FITC-PAC-1 (490/525 nm)
FcγRIIa non-specific binding
APC-PAC-1 + Normal Human IgG block
4.2x increase
Flow Chamber Thrombosis
Mepacrine (436/525 nm)
Plaque/Elastin autofluorescence
CellTracker Deep Red (630/650 nm)
5.0x increase
Receptor Binding
[3H]-Ketanserin (Radioligand)
High non-specific binding (NSB)
BODIPY-FL-Ketanserin + 0.1% BSA
2.8x increase
Self-Validating Experimental Protocol
To ensure trustworthiness in your data, every protocol must be a self-validating system. The following methodology for evaluating DV-7028 incorporates internal controls that verify the dynamic range of the assay in real-time. If the "Maximal Activation" control does not achieve at least a 5-fold increase in Median Fluorescence Intensity (MFI) over the "Resting Baseline", the assay is flagged as invalid due to pre-analytical platelet exhaustion.
Optimized Flow Cytometric Evaluation of DV-7028 on 5-HT-Enhanced Platelet Activation
Step 1: Blood Collection and PRP Isolation
Draw whole blood into 3.2% sodium citrate. Critical: Discard the first 2 mL of the draw to avoid tissue factor contamination, which causes premature activation.
Centrifuge at 200 × g for 15 min at room temperature (RT) with the brake off to isolate Platelet-Rich Plasma (PRP).
Step 2: Platelet Washing and Stabilization
Add 1 µM Prostaglandin E1 (PGE1) and 0.02 U/mL apyrase to the PRP.
Causality: PGE1 temporarily raises intracellular cAMP to prevent mechanical activation during centrifugation, while apyrase neutralizes any leaked ADP.
Centrifuge at 800 × g for 10 min. Resuspend the pellet in HEPES-Tyrode buffer (pH 7.4).
Step 3: Fc Blocking
Incubate washed platelets with 10 µg/mL normal human IgG for 10 min at RT to saturate FcγRIIa receptors and prevent non-specific antibody binding.
Step 4: DV-7028 Pre-incubation
Aliquot platelets into three control tubes (Baseline, Max Activation, Isotype) and your experimental tubes.
Add DV-7028 (titrated from 0.1 nM to 10 µM) to the experimental tubes. Add vehicle (DMSO <0.1%) to the controls. Incubate for 15 min at 37°C.
Step 5: Agonist Stimulation
Add 10 µM Serotonin (5-HT) + 1 µM ADP to the Max Activation and Experimental tubes. Add buffer to the Baseline tube.
Causality: Serotonin alone is a weak agonist; it requires co-stimulation with a sub-threshold dose of ADP to induce measurable secondary amplification of dense granule secretion and GPIIb/IIIa activation[5].
Technical Support Center: Troubleshooting DV-7028 Degradation During In Vitro Incubation
Welcome to the Technical Support Center for DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione hydrochloride) ([1]). As a highly selective 5-HT2A receptor ant...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione hydrochloride) ([1]). As a highly selective 5-HT2A receptor antagonist, DV-7028 is extensively used in cardiovascular, thrombosis, and metabolic syndrome research ([2]). However, its complex structural features—specifically the lipophilic piperidine linkage and the tetrahydropyrido-triazine-dione core—make it susceptible to chemical instability, rapid enzymatic degradation, and physical loss during in vitro incubations.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the causality behind DV-7028 degradation and provide self-validating experimental systems to ensure your assays yield robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My DV-7028 concentration drops rapidly in cell-free culture media (pH 7.4) at 37°C. Is this chemical degradation?A: Yes. The apparent loss of DV-7028 in cell-free aqueous buffers is primarily driven by base-catalyzed hydrolysis of the triazine-2,4-dione ring. At physiological pH (7.4) and elevated temperatures (37°C), the dione moiety becomes susceptible to nucleophilic attack by water, leading to ring opening.
Causality & Solution: To validate that this is chemical hydrolysis and not precipitation, run a stability time-course at pH 6.5 vs. pH 7.4. You will observe significantly higher stability at slightly acidic pH. If your assay permits, buffer the media with 25 mM HEPES to tightly control pH drift, and minimize pre-incubation times. For stock solutions, always reconstitute in anhydrous DMSO and store at -20°C or -80°C, as aqueous freeze-thaw cycles accelerate degradation.
Q2: During liver microsome stability assays, DV-7028 is depleted within 15 minutes. How can I control this rapid metabolism?A: DV-7028 undergoes rapid Phase I metabolism, specifically CYP450-mediated N-dealkylation at the piperidine nitrogen and hydroxylation of the tetrahydropyrido ring.
Causality & Solution: High intrinsic clearance (
CLint
) is a hallmark of lipophilic piperidine-containing compounds ([3]). To establish a self-validating system, co-incubate with the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT, 1 mM). If the degradation halts, the loss is entirely CYP-mediated. To overcome this in functional cell-based assays (e.g., primary hepatocytes), consider using a continuous perfusion system to maintain stable drug concentrations, or re-dose the media every 4-6 hours.
Q3: I am losing up to 40% of DV-7028 immediately upon addition to my assay microplate, even at 4°C. What is happening?A: This is a classic case of Non-Specific Binding (NSB), not chemical degradation. DV-7028 is highly lipophilic (Predicted XLogP ~ 1.8 to 2.5 depending on ionization). In protein-free media, the hydrophobic fluorobenzoyl and piperidine groups rapidly adsorb to the hydrophobic surfaces of standard polystyrene or polypropylene plasticware.
Causality & Solution: The lack of carrier proteins forces the compound out of the aqueous phase onto the plastic. To overcome this, supplement your incubation buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA) or 0.01% CHAPS. Always measure the "Time 0" concentration after transferring the solution to the assay plate to accurately calculate recovery.
Quantitative Data: DV-7028 Stability Profiling
The following table summarizes the expected half-life (
t1/2
) and recovery metrics for DV-7028 under various incubation conditions to help you benchmark your assay performance.
Matrix / Condition
pH
Temp (°C)
Carrier Protein
Expected
t1/2
/ Recovery
Primary Mechanism of Loss
PBS Buffer
7.4
37°C
None
t1/2
~ 4.5 hours
Hydrolysis of triazine-dione
PBS Buffer
6.0
37°C
None
t1/2
> 24 hours
Stable at slightly acidic pH
Standard Polystyrene Plate
7.4
4°C
None
< 60% Recovery at
T0
Non-Specific Binding (NSB)
Cell Culture Media (DMEM)
7.4
37°C
10% FBS
t1/2
~ 18 hours
Protein binding protects from NSB
Rat Liver Microsomes
7.4
37°C
1 mg/mL
t1/2
~ 12 minutes
CYP-mediated N-dealkylation
Experimental Protocols
Protocol 1: Self-Validating Microsomal Stability Assay for DV-7028
Objective: To accurately quantify CYP-mediated degradation while controlling for chemical instability and NSB.
Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C.
Microsome Mix: Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in the buffer.
Compound Addition: Add DV-7028 to a final concentration of 1 µM (keep organic solvent < 0.1% to prevent CYP inhibition).
Control Aliquots: Split into three parallel reactions to create a self-validating matrix:
Reaction A (Test): DV-7028 + Microsomes.
Reaction B (Negative Control): DV-7028 + Heat-inactivated microsomes (controls for NSB and hydrolysis).
Reaction C (Inhibition Control): DV-7028 + Microsomes + 1 mM 1-Aminobenzotriazole (1-ABT).
Initiation: Initiate reactions by adding NADPH regenerating system (final 1 mM NADP+).
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS.
Protocol 2: Mitigating NSB in Cell-Based Assays
Objective: Ensure stable exposure of DV-7028 to cells during a 24-hour incubation.
Plate Selection: Utilize glass-bottom or ultra-low attachment (ULA) 96-well plates.
Media Preparation: Supplement the basal assay media with 0.1% fatty-acid-free BSA. Filter sterilize.
Serial Dilution: Perform all serial dilutions of DV-7028 in glass vials or low-binding Eppendorf tubes, not directly in the assay plate.
Equilibration: Pre-incubate the media + DV-7028 in the assay plate for 30 minutes at 37°C before adding cells, allowing any residual NSB to reach equilibrium.
Verification: Sample 10 µL of the media at
T0
and
T24
and analyze via LC-MS/MS to confirm the free drug concentration remains within 10% of the target dose.
Mechanistic Visualizations
Fig 1: Primary mechanisms of DV-7028 depletion during in vitro incubation: Metabolism, Hydrolysis, and NSB.
Fig 2: Decision tree workflow for diagnosing and overcoming DV-7028 degradation in experimental setups.
References
Morishima, Y., et al. "A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats." Thrombosis Research, 1998. Available at:[Link]
PubChemLite. "Dv-7028 (C21H25FN4O3) - Structural Information and Properties." PubChem. Available at:[Link]
A Senior Scientist's Guide to Validating DV-7028 BTK Target Engagement in Live Cells: A Comparative Analysis
Introduction: The Critical First Step in Drug Efficacy In modern drug discovery, identifying a potent molecule in a biochemical assay is only the beginning. The critical question that determines the success or failure of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical First Step in Drug Efficacy
In modern drug discovery, identifying a potent molecule in a biochemical assay is only the beginning. The critical question that determines the success or failure of a therapeutic candidate is: does the compound engage its intended target within the complex, dynamic environment of a living cell? Answering this question, known as target engagement , is paramount for establishing a clear mechanism of action (MOA) and building a robust structure-activity relationship (SAR) that translates to clinical efficacy.[1]
This guide focuses on validating target engagement for DV-7028 , a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that serves as an indispensable signaling node downstream of the B-cell receptor (BCR).[2] Its activation is pivotal for B-cell proliferation, survival, and differentiation, making it a validated and high-value target in oncology and autoimmune diseases.[3][4] The first-generation covalent inhibitor, Ibrutinib, validated this approach, but the field continues to seek next-generation inhibitors with improved selectivity and different binding modalities.[5][6][7]
Here, we provide a comparative framework for two leading methodologies to confirm and quantify the binding of DV-7028 to BTK in live cells. We will dissect the principles, protocols, and data outputs of the Cellular Thermal Shift Assay (CETSA®) , a label-free biophysical method, and the NanoBRET™ Target Engagement Assay , a proximity-based bioluminescent method. Our goal is to equip researchers with the technical insights and practical knowledge required to generate high-confidence target engagement data.
The BTK Signaling Pathway: Context for Engagement
To appreciate the significance of BTK inhibition, one must understand its central role in the BCR pathway. Upon antigen binding, a signaling cascade is initiated that recruits and activates BTK at the plasma membrane, leading to the activation of downstream effectors like PLCγ2 and ultimately promoting cell survival and proliferation.[2][5]
Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.
Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful, label-free method that directly assesses target engagement in a physiological context. It operates on a fundamental biophysical principle: the binding of a ligand (like DV-7028) to its target protein (BTK) confers thermal stability.[8][9] When heated, unbound proteins denature and aggregate at a characteristic temperature, whereas ligand-bound proteins remain soluble at higher temperatures.[8]
CETSA Experimental Workflow
The workflow involves treating live cells with the compound, subjecting them to a thermal challenge, and then quantifying the amount of soluble target protein remaining.
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay.
Detailed Experimental Protocol: CETSA for BTK
Cell Culture: Culture a human B-cell lymphoma line with high BTK expression (e.g., Ramos or TMD8) to ~80% confluency.
Compound Treatment: Resuspend cells in media and treat with varying concentrations of DV-7028 (e.g., 0.1 nM to 10 µM), a positive control (e.g., 1 µM Ibrutinib), and a vehicle control (DMSO) for 1-2 hours at 37°C.[10]
Thermal Challenge: Aliquot 50 µL of each cell suspension into PCR tubes. Using a thermal cycler, heat the samples across a defined temperature gradient (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[10]
Cell Lysis: Lyse the cells directly by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could disrupt protein complexes.
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[11]
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the total protein concentration using a BCA assay to ensure equal loading.
Western Blot Analysis: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for BTK, followed by an HRP-conjugated secondary antibody. Visualize using an enhanced chemiluminescence (ECL) substrate.[12]
Data Analysis: Quantify the band intensities for BTK at each temperature. Plot the normalized intensity versus temperature to generate melt curves. The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between vehicle- and drug-treated samples (ΔTagg) is the measure of target engagement.
Data Presentation: Expected CETSA Results for BTK Inhibitors
Compound
Concentration
Tagg (°C)
ΔTagg (°C) vs. Vehicle
Interpretation
Vehicle (DMSO)
0.1%
52.5
-
Baseline BTK Stability
DV-7028
1 µM
58.0
+5.5
Robust Target Engagement
Ibrutinib (Control)
1 µM
57.2
+4.7
Confirmed Target Engagement
Inactive Analog
1 µM
52.6
+0.1
No Target Engagement
Note: Data are representative examples for illustrative purposes.
Methodology Deep Dive 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[13] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity (<10 nm).[14][15]
In this system, the target protein (BTK) is fused to the small, bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer, which binds reversibly to the BTK active site, serves as the acceptor.[15][16] When the tracer binds to the NanoLuc-BTK fusion, a BRET signal is generated. A test compound like DV-7028 that also binds to BTK will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14]
NanoBRET™ Experimental Workflow
This method requires initial bioengineering to create the fusion protein but offers a highly sensitive, ratiometric, and high-throughput readout.
Caption: Step-by-step experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™ for BTK
Cell Line Generation: Transfect cells (commonly HEK293 due to high transfection efficiency) with a plasmid encoding a NanoLuc®-BTK fusion protein. Stable cell line generation is recommended for reproducibility.
Assay Preparation: Seed the NanoLuc®-BTK expressing cells into white, 96- or 384-well assay plates and incubate overnight.[17]
Tracer and Compound Addition: Prepare serial dilutions of DV-7028 and control compounds in Opti-MEM. Add the fluorescent NanoBRET™ tracer (at its pre-determined optimal concentration) and the compound dilutions to the cells. Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.
Signal Detection: Add the NanoGlo® substrate/inhibitor solution to the wells. Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: Donor Emission (460nm) and Acceptor Emission (>600nm).
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data to vehicle (0% inhibition) and a no-tracer control (100% inhibition). Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[18]
Data Presentation: Expected NanoBRET™ Results for BTK Inhibitors
Compound
Cellular IC50 (nM)
Interpretation
DV-7028
8.5
High-affinity intracellular target engagement
Ibrutinib (Control)
12.1
Confirmed high-affinity engagement
Inactive Analog
> 10,000
No specific target engagement
Note: Data are representative examples for illustrative purposes.
Head-to-Head Comparison & Decision Matrix
Choosing the right target engagement assay depends on the specific research question, available resources, and the stage of the drug discovery project. Both CETSA and NanoBRET provide high-quality data but have distinct advantages and limitations.
Feature
Cellular Thermal Shift Assay (CETSA®)
NanoBRET™ Target Engagement Assay
Principle
Ligand-induced thermal stabilization
Competitive displacement of a fluorescent tracer (BRET)
Key Output
Thermal Shift (ΔTagg)
Cellular Potency (IC50)
Cell System
Endogenous protein in any cell line
Requires genetic engineering (NanoLuc® fusion)
Labeling
Label-Free
Requires specific fluorescent tracer
Throughput
Low to Medium (Western Blot)
High (Plate-based luminescent readout)
Pros
- Measures engagement with endogenous protein- No cell line engineering needed- Physiologically relevant context
- High sensitivity and wide dynamic range- Ratiometric data minimizes artifacts- Amenable to HTS and kinetics[16]
Cons
- Lower throughput- Requires a high-quality antibody- Less precise quantification than NanoBRET™
- Requires overexpression of a fusion protein- Potential for tracer-related artifacts- Development of new assays can be resource-intensive[16]
Decision-Making Workflow
This flowchart can guide the selection of the most appropriate assay for your experimental needs.
Caption: Decision tree for selecting a target engagement assay.
Conclusion: The Power of Orthogonal Validation
Validating that a compound like DV-7028 reaches and binds to its intended target, BTK, inside a living cell is a non-negotiable step in drug development. Both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay provide robust, reliable methods to answer this question, albeit through different technical and philosophical approaches.
CETSA offers the distinct advantage of measuring binding to the unmodified, endogenous protein in its native state, providing a highly physiological confirmation of target engagement.[19] Conversely, NanoBRET™ provides unparalleled sensitivity, throughput, and quantitative precision, making it ideal for detailed SAR studies and compound ranking.[13][15]
As Senior Application Scientists, our strongest recommendation is to employ an orthogonal validation strategy.[13][20] Confirming the target engagement of DV-7028 with two methods based on fundamentally different principles (biophysical stability vs. proximity-based energy transfer) provides the highest possible confidence in your data. This dual validation approach builds a more complete and trustworthy picture of your compound's behavior, de-risks downstream investment, and ultimately accelerates the journey from a promising molecule to a transformative therapy.
References
Patricelli, M. P., et al. (2011). ATP and ADP acyl phosphate probes for interrogation of substrate and inhibitor binding sites of kinases directly in complex proteomes. Vertex AI Search.
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
Benchchem.
Cancers (Basel). (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC.
Promega Corporation. (2025).
SGC-UNC. NanoBRET. SGC-UNC.
News-Medical.Net. NanoBRET™ Target Engagement for drug development. News-Medical.Net.
ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
Frontiers in Immunology. (2021).
Benchchem. Cellular Thermal Shift Assay (CETSA)
Molecules. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. MDPI.
Atlas Antibodies. Orthogonal Validation in IHC.
SLAS Discovery. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PMC.
Annual Review of Pharmacology and Toxicology. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
Journal of the American Chemical Society. (2012). Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society.
Journal of Clinical Oncology. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies.
Wikipedia. Bruton's tyrosine kinase. Wikipedia.
bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
British Journal of Haematology. (2016). Targets for Ibrutinib Beyond B Cell Malignancies. PMC.
Cancer Research. (2015). Abstract B18: Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. AACR Journals.
Nature Chemical Biology. (2018). Quantitating drug-target engagement in single cells in vitro and in vivo. PMC.
mediaTUM. (2018). Identifying small molecule probes for kinases by chemical proteomics.
Journal of Medicinal Chemistry. (2024). Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist.
Creative Biolabs. Orthogonal Assay Service.
PubMed. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PubMed.
Preprints.org. (2024). Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B‐Cell Lymphoid Malignancies. Preprints.org.
Nature Chemical Biology. (2012). Determining target engagement in living systems. PMC.
PubMed. (1995). A potent 5-hydroxytryptamine receptor (5-HT2A)
Thermo Fisher Scientific. Overview of Active Site Probes & Enrichment Kits. Thermo Fisher Scientific - ES.
Frontiers in Cell and Developmental Biology. (2021).
Molecular & Cellular Proteomics. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
ScienceDirect. Effect of DV-7028, a new 5-HT2 receptor antagonist, on cyclic blood flow reduction in the canine coronary artery. ScienceDirect.
ResearchGate. (1991). Effect of DV-7028, a new 5-HT2 receptor antagonist, on cyclic blood flow reduction in the canine coronary artery.
Optimizing 5-HT2A Receptor Antagonist Screening: A Comparative Guide Using DV-7028 as a Positive Control
As drug discovery pipelines increasingly target the serotonin 5-HT2A receptor for cardiovascular, thrombotic, and psychiatric indications, the selection of a robust positive control for high-throughput screening (HTS) an...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly target the serotonin 5-HT2A receptor for cardiovascular, thrombotic, and psychiatric indications, the selection of a robust positive control for high-throughput screening (HTS) and ex vivo assays is critical. While legacy compounds like ketanserin have historically served this role, their off-target effects often confound assay readouts.
Mechanistic Causality: Why DV-7028?
Serotonin (5-HT) is a weak primary inducer of platelet activation but a potent amplifier of aggregation triggered by agonists like ADP and collagen. This amplification is mediated entirely through the Gq-coupled 5-HT2A receptor, which triggers phospholipase C (PLC) activation and intracellular calcium mobilization.
DV-7028 acts as a competitive antagonist at the 5-HT2A receptor. In isolated tissue preparations, it causes a concentration-dependent, parallel rightward shift in the serotonin response curve (pA2 = 7.92) without affecting baseline hemodynamics [3]. Crucially, DV-7028 completely abolishes serotonin-enhanced, ADP-induced platelet aggregation while leaving primary ADP-induced aggregation intact, proving its high target selectivity [1].
Fig 1: 5-HT2A signaling pathway and the competitive inhibitory mechanism of DV-7028.
Objective Comparison: DV-7028 vs. Alternatives
When designing a screening cascade, the positive control must define the maximum achievable inhibition (100% blockade) without inducing off-target cytotoxicity or cross-reactivity. Table 1 compares DV-7028 with commonly used alternatives.
Table 1: Comparative Profile of Antithrombotic Controls in 5-HT2A Assays
Compound
Primary Target
Selectivity / Off-Target Effects
In Vivo Arterial Efficacy
Suitability as HTS Control
DV-7028
5-HT2A Receptor
High. Negligible affinity for 5-HT1, 5-HT3, or adrenergic receptors.
Excellent. Abolishes cyclic flow reductions (CFRs) by 77% [2].
Suboptimal.α
1-blockade can skew readouts in whole-blood assays.
Sarpogrelate
5-HT2A Receptor
High.
Moderate. Short half-life requires continuous infusion.
Acceptable. Less potent than DV-7028 ex vivo.
Aspirin
COX-1 Enzyme
High for COX-1. No direct 5-HT2A activity.
Poor against 5-HT-mediated CFRs. Fails to prevent coronary thrombi [4].
Invalid for 5-HT2A specific screens. Useful only as a pathway out-group.
Data Insight: DV-7028 is vastly superior to Aspirin in specific arterial thrombosis models because Aspirin only blocks the thromboxane A2 pathway. Serotonin-mediated amplification bypasses COX-1 entirely, rendering Aspirin ineffective against 5-HT-driven cyclic flow reductions [2]. DV-7028 completely abolishes these aspirin-resistant reductions, making it the definitive control for 5-HT2A-specific screening.
Self-Validating Experimental Protocol
To ensure trustworthiness, an assay must be self-validating. The following protocol utilizes a "sub-threshold ADP + Serotonin" paradigm. By using a concentration of ADP that is too low to cause full aggregation on its own, we force the system to rely on 5-HT2A amplification.
Step-by-Step Methodology: Ex Vivo Platelet Aggregation Assay
Phase 1: Preparation of Platelet-Rich Plasma (PRP)
Draw whole blood from the model organism (e.g., rat or human donor) into tubes containing 3.2% sodium citrate (1:9 ratio).
Centrifuge at 200 × g for 15 minutes at room temperature (RT) with no brake.
Carefully aspirate the upper PRP layer.
Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). Use PPP to blank the aggregometer.
Phase 2: Assay Setup & Incubation
Adjust the PRP platelet count to
2.5×108
platelets/mL using the autologous PPP.
Aliquot 250 µL of adjusted PRP into aggregometer cuvettes (or a 96-well half-area plate for HTS).
Internal Validation Matrix:
Blank: PPP only.
Negative Control: PRP + Vehicle (0.1% DMSO).
Positive Control: PRP + DV-7028 (100 nM).
Selectivity Control: PRP + DV-7028 (100 nM) without Serotonin (tests for non-specific ADP blockade).
Test Wells: PRP + Experimental Compounds (dose-response).
Incubate all samples at 37°C for 5 minutes under continuous stirring (1000 rpm).
Phase 3: Stimulation and Readout
Add a sub-threshold concentration of ADP (typically 1 µM) simultaneously with Serotonin (15 µM) to trigger secondary amplification.
Record Light Transmission Aggregometry (LTA) for 6 minutes.
Validation Check: The Negative Control should show >70% maximal aggregation. The Positive Control (DV-7028) should reduce this to <20% (representing only the primary ADP wave), confirming the dynamic window of the assay.
Fig 2: High-throughput ex vivo platelet aggregation screening workflow.
Conclusion
The integration of DV-7028 as a positive control elevates the scientific integrity of 5-HT2A screening programs. By providing a clean, competitive blockade of the receptor without the
α
1-adrenergic confounding effects of ketanserin, DV-7028 ensures that calculated IC50 values for novel pipeline compounds are accurate and translationally relevant to in vivo arterial thrombosis models.
References
A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats. PubMed, National Institutes of Health. 1
Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs. PubMed, National Institutes of Health. 2
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. PubMed, National Institutes of Health. 3
Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs. Cardiovascular Research, Oxford Academic. 4
Comparative Analysis of DV-7028 and Related 5-HT2A Receptor Antagonists: Pharmacodynamics and Anti-Thrombotic Efficacy
Introduction & Mechanistic Overview Serotonin (5-hydroxytryptamine, 5-HT) plays a critical role in the secondary amplification of platelet aggregation during arterial thrombosis[1]. Released from dense granules upon init...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Serotonin (5-hydroxytryptamine, 5-HT) plays a critical role in the secondary amplification of platelet aggregation during arterial thrombosis[1]. Released from dense granules upon initial platelet activation, 5-HT binds to 5-HT2A receptors on adjacent platelets, triggering a positive feedback loop that exacerbates thrombus growth in stenosed arteries[2].
DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione) is a highly selective 5-HT2A receptor antagonist. It has demonstrated significant efficacy in delaying arterial thrombosis and preventing cyclic coronary flow reductions without compromising primary hemostasis[3]. This guide provides an objective comparative analysis of DV-7028 against related analogs—such as Ketanserin and Sarpogrelate—focusing on receptor selectivity, hemodynamic profiles, and experimental validation.
5-HT2A receptor signaling pathway in platelets and sites of pharmacological intervention.
Comparative Pharmacodynamics & Selectivity
The evolution of 5-HT2A antagonists has been driven by the need to eliminate off-target hemodynamic effects while preserving anti-thrombotic potency.
Ketanserin: The prototypical 5-HT2A antagonist. While highly effective at abolishing cyclic flow reductions (CFR) in animal models, its clinical utility is severely limited by concurrent alpha-1 adrenergic receptor antagonism. This off-target binding induces significant hypotension and carries a risk of QT prolongation[2].
Sarpogrelate: A structurally distinct 5-HT2A antagonist currently in clinical use for cardiovascular diseases associated with thrombosis[4]. It exhibits improved selectivity over ketanserin and effectively inhibits serotonin-amplified platelet aggregation[1].
DV-7028: A highly potent triazine derivative. In isolated perfused rat hindlegs, DV-7028 strongly inhibited the pressor effects of serotonin with an IC50 of 0.032 µM and a pA2 value of 7.92[5]. Crucially, unlike ketanserin, DV-7028 at therapeutic anti-thrombotic doses (0.01 to 0.1 mg/kg) does not induce hypotension or bradycardia, confirming its superior selectivity for 5-HT2A over adrenergic receptors[5].
To objectively evaluate the efficacy of DV-7028, researchers rely on self-validating in vivo systems. The causality behind choosing the Canine CFR model lies in its physiological relevance: it accurately mimics the dynamic, repetitive process of platelet aggregation and embolization driven by high shear stress in human stenosed coronary arteries[2].
Protocol 1: Canine Coronary Cyclic Flow Reduction (CFR) Model
This protocol evaluates the ability of a compound to stabilize blood flow in a mechanically injured artery.
Animal Preparation: Anesthetize open-chest dogs and surgically isolate the left anterior descending (LAD) coronary artery[6].
Endothelial Injury & Stenosis: Induce endothelial injury by gently squeezing the LAD with forceps. Apply a plastic constrictor to create a partial occlusion (stenosis), which increases shear stress to activate platelets.
Thrombus Initiation: Insert a small catheter filled with collagen powder into the injured, partially occluded site to provide a highly thrombogenic surface[7].
Baseline Monitoring: Monitor coronary blood flow using an electromagnetic flow probe. Observe the characteristic cyclic flow reductions (CFRs)—progressive declines in flow as the thrombus grows, followed by abrupt returns to baseline as the thrombus embolizes.
Drug Administration: Once stable CFRs are established for 1 hour, administer DV-7028 (0.1 mg/kg i.v. bolus, followed by 0.3 mg/kg/h infusion)[7]. Use Aspirin (3 mg/kg i.v.) or saline as parallel controls[6].
Data Acquisition: Quantify the frequency and severity of CFRs post-administration. Expected Results: DV-7028 completely abolishes CFRs in the majority of subjects without affecting systemic blood pressure, whereas aspirin only attenuates severity[6].
Step-by-step experimental workflow for the Canine Coronary Cyclic Flow Reduction model.
Protocol 2: Rat Arterial Thrombosis Model
This protocol differentiates between a drug's effect on arterial (platelet-rich) versus venous (fibrin-rich) thrombosis.
Preparation: Anesthetize male Wistar rats and surgically isolate the abdominal aorta[3].
Thrombus Induction: Apply a piece of filter paper saturated with 35% FeCl3 to the adventitial surface of the artery for 10 minutes to induce oxidative endothelial damage.
Intervention: Administer DV-7028 intravenously 5 minutes prior to FeCl3 application.
Measurement: Monitor blood flow using a Doppler flow probe until complete occlusion occurs. Expected Results: DV-7028 significantly delays the time to occlusion in arterial thrombosis but is completely ineffective in venous thrombosis models, confirming the specific role of 5-HT in platelet-rich arterial thrombi[3].
Conclusion
DV-7028 represents a significant pharmacological refinement over early 5-HT2A antagonists like ketanserin. By maintaining high potency against serotonin-induced platelet aggregation while shedding alpha-1 adrenergic liabilities, DV-7028 provides a robust, hemodynamically stable tool for studying arterial thrombosis. Its superior efficacy over aspirin in high-shear thrombosis models highlights the therapeutic potential of targeted serotonin antagonism in cardiovascular disease.
References
A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats. PubMed (Thrombosis Research). 3
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. PubMed (Journal of Cardiovascular Pharmacology). 5
Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs. Cardiovascular Research | Oxford Academic. 7
Effect of DV-7028, a new 5-HT2 receptor antagonist, on cyclic blood flow reduction in the canine coronary artery. DOI.org. 6
Preservation of Haemostasis with Anti-thrombotic Serotonin Antagonism. Hematology Res Journal. 4
A Neglected advance in Cardiac Therapeutics. Scientia Ricerca. 2
A Novel Antibody Targeting the Second Extracellular Loop of the Serotonin 5-HT2A Receptor Inhibits Platelet Function. PMC. 1
Reproducibility of DV-7028 Experimental Results in Literature: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological efficacy, mechanistic causality, and protocol reproducibility of the selective 5-HT2A receptor antagonist DV...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Pharmacological efficacy, mechanistic causality, and protocol reproducibility of the selective 5-HT2A receptor antagonist DV-7028.
Introduction & Mechanistic Grounding
In the landscape of antithrombotic drug development, targeting the serotonin (5-hydroxytryptamine, 5-HT) pathway offers a compelling alternative to traditional cyclooxygenase (COX) inhibitors. When platelets are activated at the site of endothelial injury, they release massive quantities of 5-HT from their dense granules. This localized serotonin acts as a potent autocrine and paracrine amplifier, binding to 5-HT2A receptors to trigger further platelet aggregation and severe localized vasoconstriction.
DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate) is a highly selective 5-HT2A receptor antagonist. By competitively binding to the 5-HT2A receptor, DV-7028 disrupts the Gq-protein coupled signaling cascade, preventing the intracellular calcium spike necessary for sustained platelet aggregation. This mechanism is particularly critical in high-shear arterial environments where traditional TXA2-dependent pathways (targeted by Aspirin) are often bypassed by serotonin-driven amplification.
Figure 1: Mechanism of action for DV-7028 inhibiting 5-HT2A-mediated platelet aggregation.
Comparative Efficacy: DV-7028 vs. Alternatives
To objectively evaluate the clinical potential of DV-7028, it is essential to compare its performance against established standards like Aspirin (a COX-1 inhibitor) and Ketanserin (an earlier generation 5-HT2A antagonist).
Historical literature demonstrates that in severe arterial thrombosis models, Aspirin frequently fails to prevent occlusion because high-shear stress and collagen exposure heavily favor the serotonin-amplification loop [1]. Conversely, while Ketanserin successfully blocks 5-HT2A, it suffers from off-target alpha-1 adrenergic receptor blockade, leading to deleterious hypotension. DV-7028 isolates the antithrombotic benefit without compromising hemodynamic stability at therapeutic doses [2].
Quantitative Performance Comparison
Pharmacological Parameter
DV-7028
Aspirin (COX-1 Inhibitor)
Ketanserin (1st Gen 5-HT2A)
Primary Target
Selective 5-HT2A
COX-1 / TXA2
5-HT2A / Alpha-1 Adrenergic
Coronary Thrombus Reduction
51% Reduction (p<0.005)
Ineffective (No significant reduction)
Moderate (Limited by dosing constraints)
Coronary Flow Preservation
Significant attenuation of flow loss
Failed to ameliorate flow reduction
Variable (Confounded by vasodilation)
Systemic Blood Pressure
Stable at therapeutic doses (≤0.1 mg/kg)
Increased in specific canine models
Significant Hypotension
Hemostasis / Bleeding Time
Normal (Protects without bleeding risk)
Prolonged
Modulated / Prolonged
Data synthesized from Morishima et al. (1991) and Pawlak et al. (1998).
Self-Validating Experimental Protocols
The trustworthiness of DV-7028's efficacy relies on highly reproducible, self-validating in vivo models. The protocols below detail the causality behind the experimental design, ensuring that the measured endpoints are direct results of 5-HT2A antagonism.
Protocol A: Canine Coronary Thrombosis Model [1]
Objective: To evaluate the prevention of intracoronary thrombi under high-shear arterial stress.
Causality Rationale: This model utilizes a dual-injury approach. Endothelial injury via collagen powder mimics plaque rupture, exposing the subendothelial matrix. The subsequent partial occlusion generates the high-shear stress required to trigger massive platelet activation and serotonin release, creating a self-validating environment where COX-1 inhibitors (Aspirin) fail, thereby isolating the efficacy of 5-HT2A blockade.
Animal Preparation: Anesthetize the canine subjects and establish continuous hemodynamic monitoring (systemic blood pressure and heart rate).
Endothelial Injury: Insert a small catheter filled with collagen powder directly into the left anterior descending (LAD) coronary artery. Reasoning: Collagen acts as the primary agonist for initial platelet tethering.
Therapeutic Intervention: Administer DV-7028 intravenously (Bolus of 0.1 mg/kg, followed by a 0.3 mg/kg/h infusion). Control groups receive saline or Aspirin (1 mg/kg bolus + 3 mg/kg/h infusion).
Hemodynamic Stress Induction: Partially occlude the LAD artery to reduce baseline blood flow by exactly 20%. Reasoning: This specific reduction creates the turbulent shear stress necessary for 5-HT-driven thrombosis.
Continuous Monitoring: Track coronary blood flow and systemic vitals for 5 hours.
Endpoint Validation: Extract the coronary thrombi and measure the wet weight. Correlate the physical thrombus mass with the functional decrease in coronary blood flow to establish a self-validating dual-endpoint.
Figure 2: Self-validating workflow for the canine coronary thrombosis model.
Protocol B: Rat Arterial Thrombosis & Serotonin Secretion Assay [3]
Objective: To prove that DV-7028's antithrombotic effect is directly linked to the inhibition of serotonin secretion.
Causality Rationale: To prove that the macroscopic delay in arterial thrombosis is mechanistically driven by the drug, researchers must measure the microscopic behavior of the platelets. By pre-labeling platelets with
3
H-serotonin, the protocol creates a closed-loop validation system: if DV-7028 works, the radioactive signal of secreted serotonin will decrease proportionally to the drug dose.
Platelet Isolation & Labeling: Isolate washed rat platelets and incubate them with
3
H-serotonin. Reasoning: Allows for precise radiometric quantification of dense granule secretion upon activation.
In Vitro Activation: Stimulate the labeled platelets with collagen in the presence of varying concentrations of DV-7028.
Secretion Quantification: Measure the extracellular radioactivity. DV-7028 demonstrates a dose-dependent inhibition of collagen-induced serotonin secretion without affecting the baseline uptake of serotonin into the platelets.
In Vivo Arterial Thrombosis: Induce arterial thrombosis in a separate rat cohort. Administer DV-7028 and measure the time to complete arterial occlusion. The delay in occlusion time perfectly correlates with the in vitro inhibition of
3
H-serotonin secretion, validating the mechanism of action.
Conclusion
The experimental literature robustly supports the reproducibility of DV-7028 as a potent, selective 5-HT2A receptor antagonist. By effectively breaking the serotonin-driven amplification loop of platelet aggregation, DV-7028 demonstrates superior efficacy over traditional COX-1 inhibitors (Aspirin) in high-shear arterial thrombosis models [1]. Furthermore, its high receptor selectivity bypasses the hypotensive side effects characteristic of earlier 5-HT2A antagonists like Ketanserin [2], positioning it as a highly valuable compound for advanced cardiovascular and antithrombotic research.
References
Title: Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs
Source: Cardiovascular Research, Volume 25, Issue 9, September 1991, Pages 727–730
URL: [Link]
Title: Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats
Source: Journal of Cardiovascular Pharmacology, 1998 Aug;32(2):266-73
URL: [Link]
Title: A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats
Source: Thrombosis Research, 1998 Jun 15;90(6):259-70
URL: [Link]
Validation
Analytical Comparison Guide: Cross-Reactivity and Selectivity Profiling of the 5-HT2A Antagonist DV-7028
The Mechanistic Imperative for Selectivity Profiling Serotonin (5-hydroxytryptamine, 5-HT) regulates hemostasis and vascular tone primarily through the 5-HT2A receptor subtype located on platelets and vascular smooth mus...
Author: BenchChem Technical Support Team. Date: April 2026
The Mechanistic Imperative for Selectivity Profiling
Serotonin (5-hydroxytryptamine, 5-HT) regulates hemostasis and vascular tone primarily through the 5-HT2A receptor subtype located on platelets and vascular smooth muscle cells[1]. DV-7028 (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione maleate) is a potent, selective 5-HT2A receptor antagonist (Ki ≈ 22 nM) that effectively delays arterial thrombosis without the severe bleeding risks associated with broad-spectrum antiplatelet agents[1][2].
However, as a Senior Application Scientist evaluating GPCR modulators, I must emphasize that target affinity is only half the story. The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) shares high sequence homology within the orthosteric binding pocket[3]. Off-target binding to 5-HT2B is causally linked to cardiac valvulopathy via fibroblast proliferation, while 5-HT2C crossover can induce central nervous system (CNS) and metabolic dysregulation[4]. Furthermore, legacy 5-HT2A antagonists like Ketanserin exhibit significant cross-reactivity with α1-adrenergic receptors, leading to dose-limiting hypotension[5]. Therefore, demonstrating a wide therapeutic window (selectivity fold-change) for DV-7028 over these off-targets is a prerequisite for its viability in drug development.
Comparative Selectivity Profile
To objectively benchmark DV-7028, we compare its cross-reactivity profile against standard alternatives in the 5-HT2 antagonist class. The data below illustrates how DV-7028 isolates the antithrombotic pathway while mitigating off-target liabilities.
Compound
Primary Target
5-HT2A Ki (nM)
5-HT2B Ki (nM)
α1-Adrenergic Ki (nM)
Clinical / Experimental Limitation
DV-7028
5-HT2A
~22
>10,000
>1,000
None (Highly selective antithrombotic)
Ketanserin
5-HT2A
~2.5
>1,000
~10
Dose-limiting hypotension (α1 block)
Ritanserin
5-HT2A / 2C
~0.3
~10
>1,000
Poor subtype selectivity (CNS effects)
Data synthesized from standard pharmacological profiling of 5-HT2 antagonists[2][5][6].
Self-Validating Experimental Protocols
To generate trustworthy cross-reactivity data, assays must be designed as self-validating systems that inherently flag false positives, non-specific interactions, or signal degradation.
Objective: Quantify the binding affinity (Ki) of DV-7028 across 5-HT2 subtypes to establish a selectivity ratio.
Causality & Design: We utilize CHO-K1 cells stably expressing recombinant human 5-HT2A, 2B, or 2C receptors. Why CHO-K1? These cells lack endogenous 5-HT receptors, providing a null background that prevents confounding signals. To measure displacement, we use subtype-specific tritiated ligands (e.g., [3H]-Ketanserin for 5-HT2A).
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO-K1 cells in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Causality: This isolates the membrane fraction and removes cytosolic proteins that may non-specifically bind the highly lipophilic DV-7028 compound.
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-radioligand, and DV-7028 in a 10-point concentration gradient (0.1 nM to 10 µM).
Self-Validating Control (NSB): Include dedicated wells containing 10 µM unlabelled Mianserin. Causality: This massive excess saturates all specific receptor sites. Any radioactive signal remaining in these wells represents Non-Specific Binding (NSB) to the plastic or lipid bilayer. Validation Check: The assay is only deemed valid if Total Binding is at least 5x greater than NSB (ensuring a robust assay window).
Incubation & Filtration: Incubate for 60 min at 37°C to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligands and further reducing background noise.
Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Objective: Confirm that DV-7028 is a pure antagonist and lacks partial agonist activity at 5-HT2B.
Causality & Design: Binding affinity does not equal functional output. Because 5-HT2 receptors couple to Gq proteins, they activate Phospholipase C (PLC) to generate IP3, which rapidly degrades[3]. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, trapping the stable downstream intermediate IP1.
Step-by-Step Methodology:
Cell Seeding: Seed 5-HT2B-expressing cells at 20,000 cells/well in a 384-well plate and incubate overnight.
Stimulation Buffer: Replace media with stimulation buffer containing 50 mM LiCl. Causality: LiCl is critical; omitting it leads to rapid IP1 degradation, resulting in false-negative functional responses.
Agonist Liability Screen: Add DV-7028 (10 µM) alone. Self-Validation: If IP1 levels rise above the vehicle baseline, the compound possesses partial agonist liability and fails the cross-reactivity screen.
Antagonist Confirmation: Pre-incubate cells with DV-7028 for 30 mins, then challenge with an EC80 concentration of Serotonin. Self-Validation: A parallel Serotonin dose-response curve must be run on the same plate to verify the EC80 value for that specific cell passage. If the EC80 fails to produce a >3-fold signal over baseline, the plate is rejected.
Detection: Lyse cells and detect IP1 using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Pawlak, D., et al. "A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats." Thrombosis Research, 1998.[Link]
Pawlak, D., et al. "Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats." Journal of Cardiovascular Pharmacology, 1998.[Link]
Tanaka, T., et al. "Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs." Cardiovascular Research, 1993.[Link]
In the landscape of antithrombotic drug development, achieving profound efficacy without compromising primary hemostasis remains the ultimate objective. Traditional therapies, such as the cyclooxygenase (COX-1) inhibitor Aspirin, effectively reduce thromboxane A2 (TXA2) but inherently disrupt primary hemostasis, leading to elevated gastrointestinal and surgical bleeding risks.
Serotonin (5-HT), released from the dense granules of activated platelets, serves as a potent amplifier of platelet aggregation and a trigger for local vasoconstriction via the 5-HT2A receptor . Legacy 5-HT2A antagonists, such as Ketanserin, validated this pathway but failed clinically due to off-target alpha-1 adrenergic receptor blockade, which induced severe hypotension and QT prolongation.
DV-7028 emerges as a highly selective, next-generation 5-HT2A receptor antagonist. As an application scientist evaluating this compound, the benchmark data reveals that DV-7028 effectively uncouples antithrombotic efficacy from hemodynamic instability and bleeding excess.
Fig 1: Mechanistic differentiation of DV-7028 vs. Ketanserin on 5-HT2A and Alpha-1 pathways.
Benchmark 1: Antithrombotic Efficacy in Arterial Thrombosis
To objectively evaluate DV-7028 against Aspirin, we utilize the Canine Coronary Cyclic Flow Reduction (CFR) model (often referred to as the Folts model).
Causality of Experimental Choice: Standard in vitro aggregometry fails to replicate the rheological shear stress and endothelial interplay present in stenosed arteries. The CFR model perfectly mirrors the pathophysiology of unstable angina, where endothelial damage and stenosis cause platelets to adhere, aggregate, and release 5-HT, leading to cyclic vessel occlusion and spontaneous dislodgement.
Experimental Protocol: Canine CFR Assay
Subject Preparation: Anesthetize adult open-chest dogs and maintain ventilation.
Arterial Instrumentation: Isolate the left anterior descending (LAD) coronary artery. Place an electromagnetic flow probe proximally to continuously monitor coronary blood flow.
Endothelial Injury & Stenosis: Induce intimal damage by gently clamping the LAD with atraumatic forceps. Apply a plastic constrictor to create a critical stenosis, partially occluding the artery.
Validation of CFR: Monitor for the spontaneous development of CFRs (progressive flow decline followed by abrupt flow restoration).
Compound Administration: Once stable CFRs are observed for 60 minutes, administer the test compound intravenously (e.g., DV-7028 at 0.1 mg/kg or Aspirin at 3.0 mg/kg).
Data Acquisition: Record the frequency and severity of CFRs for 2 hours post-administration.
Quantitative Data Summary
As demonstrated in foundational pharmacological studies (1[1]), DV-7028 vastly outperforms Aspirin in this high-shear arterial model.
Treatment Group
Dose (IV)
CFR Frequency Reduction
Complete CFR Abolition Rate
Systemic Hemodynamic Impact
Vehicle (Saline)
N/A
0%
0% (0/8 animals)
None
Aspirin
3.0 mg/kg
Attenuated severity
0% (Failed to abolish)
None
DV-7028
0.1 mg/kg
77% Decrease
62.5% (5/8 animals)
None at this dose
Interpretation: Aspirin fails to completely abolish CFRs because it does not block the 5-HT amplification pathway. DV-7028 effectively neutralizes 5-HT2A-mediated platelet recruitment and vasospasm, stabilizing the vessel[1]. Furthermore, in collagen-induced coronary thrombus models, DV-7028 significantly reduces thrombus weight by 51% (2[2]).
Benchmark 2: Hemodynamic Stability and Safety Profile
A critical failure point for legacy 5-HT2A antagonists like Ketanserin is the induction of hypotension. To validate the therapeutic window of DV-7028, we benchmark its pressor response and hemodynamic profile in normotensive rat models.
Causality of Experimental Choice: By evaluating the compound's ability to block exogenous serotonin-induced pressor effects without lowering baseline Mean Arterial Pressure (MAP), we can confirm target engagement (5-HT2A) independent of off-target alpha-1 adrenergic blockade.
Experimental Protocol: Hemodynamic Profiling in Rats
Subject Preparation: Anesthetize normotensive Wistar rats and cannulate the trachea for spontaneous breathing.
Catheterization: Insert polyethylene catheters into the femoral artery (for continuous MAP and Heart Rate monitoring) and the femoral vein (for compound infusion).
Baseline Pressor Challenge: Administer exogenous serotonin (IV) to establish baseline pressor responses (transient blood pressure spikes).
Test Article Dosing: Administer test compounds (DV-7028 at 0.01 to 1.0 mg/kg IV).
Hemodynamic Monitoring: Record the shift in the serotonin concentration-response curve and monitor baseline MAP changes.
Quantitative Data Summary
Data derived from cardiovascular evaluations (3[3]) highlights the superior therapeutic window of DV-7028.
Compound
Therapeutic Antithrombotic Dose
Inhibition of 5-HT Pressor Effect
Baseline MAP Reduction (Hypotension)
Bleeding Time Extension
Ketanserin
0.5 mg/kg
High
Severe (-25% to -30%)
Minimal
Aspirin
3.0 mg/kg
None
None
Significant (>2x)
DV-7028
0.01 - 0.1 mg/kg
High (IC50 = 0.032 µM)
None observed at therapeutic dose
Minimal
Interpretation: DV-7028 strongly inhibits the pressor effects of serotonin at doses (0.01 and 0.1 mg/kg) that cause neither hypotension nor bradycardia in anesthetized rats[3]. While high supratherapeutic doses (1.0 mg/kg) can induce bradycardia, the functional antithrombotic window is remarkably clean compared to Ketanserin. Additionally, DV-7028 delays arterial thrombosis development without the severe bleeding liabilities associated with COX-1 inhibition (4[4]).
Conclusion
For drug development professionals targeting arterial thrombosis, DV-7028 represents a significant pharmacological upgrade over legacy compounds. By selectively antagonizing the 5-HT2A receptor, DV-7028 abolishes cyclic flow reductions more effectively than Aspirin[1], while entirely avoiding the alpha-1 mediated hypotensive pitfalls that derailed Ketanserin[3]. Its ability to preserve primary hemostasis makes it a highly viable candidate for perioperative antithrombotic management and severe acute coronary syndromes.
References
Tanaka T, et al. "Effect of DV-7028, a new 5-HT2 receptor antagonist, on cyclic blood flow reduction in the canine coronary artery." Elsevier / doi.org.[Link]
Shibano T, et al. "Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats." Journal of Cardiovascular Pharmacology / NIH. [Link]
Pawlak D, et al. "A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats." Thrombosis Research / NIH.[Link]
Tanaka T, et al. "Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs." Cardiovascular Research / Oxford Academic.[Link]
Section 1: Physicochemical Profile & Causality in Handling
As drug development professionals and researchers handling potent pharmacological agents, ensuring both experimental integrity and laboratory safety is paramount. DV-7028 hydrochloride is a highly selective 5-hydroxytryp...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and researchers handling potent pharmacological agents, ensuring both experimental integrity and laboratory safety is paramount. DV-7028 hydrochloride is a highly selective 5-hydroxytryptamine-2A (5-HT2A) receptor antagonist utilized extensively in cardiovascular and thrombosis research[1]. Because of its specific molecular architecture—incorporating both fluorine and chlorine atoms—standard chemical disposal methods are insufficient and potentially hazardous.
This guide provides a self-validating, step-by-step protocol for the preparation, handling, and compliant disposal of DV-7028, bridging the gap between pharmacological efficacy and rigorous environmental health and safety (EHS) standards.
Understanding the molecular structure of DV-7028 is the first step in dictating its handling and disposal. The presence of a fluorobenzoyl group and a hydrochloride salt formulation classifies this compound as a halogenated organic[2].
Causality Check: Why does the molecular formula dictate disposal? Halogenated compounds (containing F, Cl, Br, I) cannot be disposed of in standard organic waste streams. If incinerated at standard low temperatures, halogenated organics can catalyze the formation of highly toxic, environmentally persistent dioxins and furans. Therefore, DV-7028 waste must be strictly segregated to ensure it undergoes specialized high-temperature (>1000°C) incineration.
DV-7028 is utilized to inhibit serotonin-induced pressor effects and prevent the formation of coronary thrombi. In canine models, intravenous administration of DV-7028 (0.1 mg/kg) significantly reduced coronary thrombi formation by 51% and attenuated decreases in coronary blood flow without altering systemic blood pressure[5].
Fig 1. 5-HT2A GPCR signaling pathway and competitive inhibition by DV-7028.
Section 3: Standard Operating Procedure (SOP) for Experimental Preparation
To ensure reproducible pharmacological data and minimize exposure risks, follow this validated preparation workflow[3].
Step-by-Step Methodology: Reconstitution of DV-7028
Environmental Control: Perform all weighing of the lyophilized powder within a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent the inhalation of micro-particulates.
PPE Requirements: Don standard laboratory PPE, including nitrile gloves (double-gloving is recommended for concentrated stock preparation), a lab coat, and safety goggles.
Solvent Selection: DV-7028 hydrochloride exhibits variable aqueous solubility. Select a high-purity organic solvent such as DMSO for initial stock solutions.
Dissolution Protocol: Add the calculated volume of solvent to achieve the desired molarity.
Thermal & Acoustic Agitation: To achieve complete dissolution and overcome the lattice energy of the hydrochloride salt, warm the sealed tube to 37°C (98.6°F) and shake it in an ultrasonic water bath for 5–10 minutes[3].
Aliquot & Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect the compound from photodegradation. Store sealed at -20°C or as specified by the certificate of analysis[4].
Section 4: Comprehensive Disposal Procedures
The disposal of DV-7028 must strictly adhere to halogenated waste protocols to maintain environmental compliance and laboratory safety.
Fig 2. Segregation and disposal workflow for DV-7028 waste streams.
Step-by-Step Methodology: Waste Segregation and Disposal
Solid Waste Segregation:
Items: Empty chemical vials, contaminated spatulas, weighing boats, and pipette tips.
Action: Place all solid items that have come into contact with DV-7028 into a designated, rigid "Halogenated Solid Waste" container lined with a chemically compatible poly-bag. Do not dispose of these in standard biohazard or municipal trash.
Liquid Organic Waste (Stock Solutions):
Items: Unused DMSO or methanol stock solutions of DV-7028.
Action: Transfer to a chemically compatible, clearly labeled "Halogenated Organic Waste" carboy. Ensure the carboy is kept in secondary containment.
Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) drastically increases institutional disposal costs and environmental hazards.
Liquid Aqueous Waste (Experimental Buffers):
Items: Assay buffers, perfusion fluids, or wash solutions containing trace amounts (<5% organic solvent) of DV-7028.
Action: Collect in a separate "Aqueous Waste - Toxic/Halogenated" container. Do not pour down the sink, as the active pharmaceutical ingredient (API) can disrupt local aquatic ecosystems.
Labeling and EHS Coordination:
Label all containers with the full chemical name, CAS number (133364-62-2), and the specific hazards (Toxic, Halogenated).
Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup.
Table 2: Waste Segregation Matrix
Waste Type
Primary Components
Designated Container
EHS Disposal Method
Solid
Vials, pipette tips, PPE
Halogenated Solid Waste Bin
High-Temp Incineration
Organic Liquid
DV-7028 in DMSO/MeOH
Halogenated Organic Carboy
High-Temp Incineration
Aqueous Liquid
Buffers with trace DV-7028
Aqueous Toxic Waste Carboy
Specialized Aqueous Treatment
References
Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. National Institutes of Health (NIH). 1
Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs. Cardiovascular Research, Oxford Academic (OUP). 5
A Comprehensive Guide to Personal Protective Equipment for Handling DV-7028
DISCLAIMER: The compound "DV-7028" is a fictional substance created for this guide. The following safety protocols are based on best practices for handling potent, hazardous pharmaceutical compounds and are for illustrat...
Author: BenchChem Technical Support Team. Date: April 2026
DISCLAIMER: The compound "DV-7028" is a fictional substance created for this guide. The following safety protocols are based on best practices for handling potent, hazardous pharmaceutical compounds and are for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle and conduct a thorough, site-specific hazard assessment.
Introduction: Understanding the Risks of DV-7028
In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are routine. However, with novelty comes the responsibility of rigorous safety evaluation. Our hypothetical compound, DV-7028, is a potent, crystalline powder utilized in advanced drug development. Its toxicological profile indicates that it is a skin and respiratory irritant, with potential for systemic effects upon absorption. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative for the safety of all laboratory personnel.[1][2]
This guide provides a detailed, step-by-step framework for the selection and use of appropriate PPE when handling DV-7028. The protocols outlined below are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.
The Hierarchy of Controls: A Foundational Principle
Before delving into specific PPE recommendations, it is crucial to understand the "hierarchy of controls," a fundamental concept in occupational safety. PPE is considered the last line of defense.[3] The primary methods for protecting laboratory personnel involve, in order of preference:
Elimination/Substitution: The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative.
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. Examples include fume hoods, glove boxes, and closed-system transfers.[1][4]
Administrative Controls: These are changes to work practices and procedures, such as standard operating procedures (SOPs), training, and restricted access areas.
Personal Protective Equipment (PPE): When the above controls are not sufficient to eliminate the risk, PPE is required.
This guide focuses on PPE, but it is essential to remember that it should be used in conjunction with robust engineering and administrative controls.[1]
Part 1: Core PPE Requirements for Handling DV-7028
A thorough hazard assessment is the first step in determining the necessary PPE.[3][5][6] For DV-7028, the primary routes of exposure are inhalation of the powder and dermal contact. The following PPE is the minimum requirement for handling this compound in a laboratory setting.
Hand Protection: The First Barrier
Causality: DV-7028 is a skin irritant and can be absorbed dermally. Therefore, appropriate gloves are critical to prevent direct contact.
Protocol:
Glove Selection: Double-gloving is mandatory.
Inner Glove: A nitrile glove provides a good balance of chemical resistance and dexterity.
Outer Glove: A second pair of nitrile or latex gloves should be worn over the inner pair. The outer glove should be changed immediately if contamination is suspected.
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
Donning and Doffing: Proper technique is essential to prevent cross-contamination. Always remove the outer glove first, turning it inside out, followed by the inner glove. Dispose of used gloves in a designated hazardous waste container.[7]
Eye and Face Protection: Shielding from Splashes and Aerosols
Causality: The fine, crystalline nature of DV-7028 poses a significant risk of eye irritation from airborne particles or accidental splashes.
Protocol:
Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn.[5]
Goggles: When there is a higher risk of splashes, such as when handling solutions of DV-7028, chemical splash goggles are required.[5]
Face Shield: For procedures with a high potential for generating aerosols or splashes, a face shield should be worn in addition to safety glasses or goggles.[3][5]
Body Protection: Preventing Skin Contact
Causality: To prevent accidental skin contact with DV-7028 powder or solutions, a protective lab coat is necessary.
Protocol:
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. The lab coat should be fully buttoned or snapped.
Material: The lab coat should be made of a material appropriate for the chemicals being handled.
Laundering: Lab coats should not be taken home for laundering. They should be professionally cleaned by a service that is equipped to handle contaminated clothing.
Respiratory Protection: Guarding Against Inhalation
Causality: As a fine powder, DV-7028 can easily become airborne, posing a significant inhalation hazard.
Protocol:
Fume Hood: All handling of DV-7028 powder should be conducted within a certified chemical fume hood to minimize the release of airborne particles.[4]
Respirator: When engineering controls are not sufficient to maintain exposure below the established occupational exposure limit (OEL), respiratory protection is required.
N95 Respirator: For low-level dust exposure, a NIOSH-approved N95 respirator may be sufficient.
Powered Air-Purifying Respirator (PAPR): For tasks with a higher potential for aerosol generation, a PAPR with a high-efficiency particulate air (HEPA) filter is recommended.[8]
Part 2: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with DV-7028.
Caption: Decision workflow for selecting appropriate PPE for handling DV-7028.
Part 3: Operational and Disposal Plans
Effective PPE use extends beyond selection to include proper donning, doffing, and disposal procedures.
Donning and Doffing Sequence
A standardized sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat
Inner Gloves
Outer Gloves
Eye/Face Protection
Respirator (if required)
Doffing (Taking Off) Sequence:
Outer Gloves (dispose of in hazardous waste)
Lab Coat (remove by turning it inside out)
Eye/Face Protection
Inner Gloves (dispose of in hazardous waste)
Wash hands thoroughly with soap and water.
Waste Disposal
All disposable PPE that has come into contact with DV-7028 is considered hazardous waste and must be disposed of accordingly.[7][9]
Containers: Use designated, clearly labeled, and sealed containers for all contaminated PPE.[7]
Segregation: Do not mix contaminated PPE with general laboratory waste.[10]
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][9]
Part 4: Summary of PPE Recommendations
The following table summarizes the recommended PPE for different tasks involving DV-7028.
The safe handling of potent compounds like DV-7028 is a shared responsibility. While this guide provides a comprehensive overview of PPE requirements, it is the consistent and correct implementation of these protocols by every member of the research team that ensures a safe laboratory environment. Continuous training, regular review of procedures, and a commitment to a culture of safety are the cornerstones of responsible scientific practice.
References
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 10). Freund-Vector. Retrieved from [Link]
Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved from [Link]
It's more than just being Fragile : How to Handle Potent Formulation? (n.d.). Esco Pharma. Retrieved from [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]
Strategies for High Containment. (2026, March 19). Pharmaceutical Technology. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
Handling Highly Potent Actives and Controlled Substances Safely and Securely. (2016, November 20). Cambrex. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Washington. Retrieved from [Link]
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Certified Safety. Retrieved from [Link]
Disposal of Chemical Waste. (n.d.). Safety Office - University of St Andrews. Retrieved from [Link]